Tenofovir Disoproxil
Description
Structure
2D Structure
Properties
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVZFKDSXNQEJW-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052757 | |
| Record name | Tenofovir disoproxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201341-05-1 | |
| Record name | Tenofovir disoproxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201341-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir Disoproxil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201341051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenofovir disoproxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir disoproxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOFOVIR DISOPROXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YU4LON7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
113-115 | |
| Record name | Tenofovir disoproxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide to the Intracellular Activation Pathway of Tenofovir Disoproxil in Lymphocytes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenofovir Disoproxil Fumarate (TDF) is an orally bioavailable prodrug of tenofovir, an acyclic nucleotide analogue of adenosine 5'-monophosphate.[1][2] As a cornerstone of antiretroviral therapy (ART) for the treatment and prevention of Human Immunodeficiency Virus (HIV) infection, its efficacy is entirely dependent on its conversion to the pharmacologically active anabolite, tenofovir diphosphate (TFV-DP), within target cells such as lymphocytes.[1][3] This process is a sequential, two-step phosphorylation cascade mediated by specific host cell kinases.[2] Understanding this activation pathway is critical for optimizing drug efficacy, elucidating mechanisms of resistance, and designing next-generation nucleotide reverse transcriptase inhibitors (NtRTIs). This guide provides a detailed overview of the metabolic activation of TDF in lymphocytes, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core pathways and workflows.
The Metabolic Activation Cascade of this compound
The conversion of TDF to its active form, TFV-DP, is a multi-step process that begins with hydrolysis in the plasma and culminates in two sequential phosphorylation events within the lymphocyte.
Step 1: Hydrolysis of this compound Fumarate (TDF) to Tenofovir (TFV)
Upon oral administration and absorption, TDF is rapidly and extensively hydrolyzed by plasma and tissue esterases, such as carboxylesterases, to release the parent molecule, tenofovir (TFV).[1][4] This initial conversion is efficient and not cell-type specific, occurring systemically.[5] The lipophilic disoproxil moieties are cleaved, enhancing the solubility of tenofovir and preparing it for cellular uptake and subsequent intracellular metabolism.[4]
Step 2: First Phosphorylation of Tenofovir (TFV) to Tenofovir Monophosphate (TFV-MP)
Once inside the lymphocyte, tenofovir undergoes its first phosphorylation to become tenofovir monophosphate (TFV-MP). This critical step is catalyzed by adenylate kinase 2 (AK2) .[2][6] AK2 is a ubiquitously expressed enzyme primarily located within the mitochondrial intermembrane space, where it plays a key role in cellular energy homeostasis.[2] The phosphorylation of tenofovir by AK2 is the rate-limiting step in the activation pathway.
Step 3: Second Phosphorylation of Tenofovir Monophosphate (TFV-MP) to Tenofovir Diphosphate (TFV-DP)
The final activation step involves the phosphorylation of TFV-MP to the active metabolite, tenofovir diphosphate (TFV-DP). In lymphocytes, including peripheral blood mononuclear cells (PBMCs), this reaction is catalyzed by pyruvate kinase isoenzymes M (PKM) and liver/red blood cell (PKLR) .[2][6] TFV-DP is the structural analogue of deoxyadenosine 5'-triphosphate (dATP) and directly competes with it for incorporation into newly synthesizing viral DNA by the HIV-1 reverse transcriptase enzyme.[3][7] The incorporation of TFV-DP results in the termination of the growing DNA chain due to the absence of a 3'-hydroxyl group, thereby potently inhibiting viral replication.[7]
Quantitative Data on Tenofovir Metabolites in Lymphocytes
The intracellular concentration of the active TFV-DP metabolite is a key determinant of the drug's antiviral efficacy. The following table summarizes representative quantitative data for tenofovir metabolites in peripheral blood mononuclear cells (PBMCs), a key lymphocyte population.
| Parameter | Value | Cell Type | Study Population | Citation |
| Median TFV-DP Concentration (from TDF) | 26 fmol/10⁶ cells | Lymph Node Mononuclear Cells | HIV-Infected Adults | [8] |
| Median TFV-DP Concentration (from TDF) | 57 fmol/10⁶ cells | PBMCs | HIV-Infected Adults | [8] |
| Average TFV-DP Concentration (from TDF/FTC) | 136 fmol/10⁶ cells | PBMCs | HIV-Infected Adults | [9] |
| TFV-DP Concentration in Primary Lymphocytes | 1.0 µM | Primary Lymphocytes | In vitro | [10] |
| TFV-DP Concentration in CEM cell line | 5.2 µM | CEM (Lymphoid) Cell Line | In vitro | [10] |
Note: Concentrations can vary based on dosing regimens, patient populations, and analytical methods. The data presented provides a comparative overview.
Key Experimental Protocols
Protocol: Quantification of Intracellular Tenofovir Diphosphate in Lymphocytes by LC-MS/MS
This protocol outlines a standard method for measuring TFV-DP levels in PBMCs, adapted from published methodologies.[8][10]
1. Isolation of PBMCs:
- Collect whole blood in heparinized tubes.
- Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Wash the isolated cell pellet twice with cold phosphate-buffered saline (PBS).
- Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
2. Cell Lysis and Metabolite Extraction:
- Resuspend a known number of cells (e.g., 10 million) in a 70% methanol solution.
- Vortex vigorously to ensure complete cell lysis.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant containing the intracellular metabolites.
3. Sample Preparation:
- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable mobile phase for analysis.
4. LC-MS/MS Analysis:
- Perform chromatographic separation using an ultra high-performance liquid chromatograph (UHPLC) system.
- Quantify TFV-DP using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Use a stable isotope-labeled internal standard for accurate quantification.
- Develop a standard curve using known concentrations of TFV-DP to calculate the concentration in the samples, typically expressed as fmol per 10⁶ cells.
Protocol: Identification of Activating Kinases via siRNA-Mediated Knockdown
This protocol describes an experimental workflow to identify the kinases responsible for tenofovir phosphorylation, based on methods used to identify AK2, PKM, and PKLR.[6]
1. Cell Culture and siRNA Transfection:
- Culture primary lymphocytes or a relevant lymphoid cell line (e.g., CEM cells) under standard conditions.
- Transfect cells with small interfering RNA (siRNA) specifically targeting the candidate kinase genes (e.g., AK2, PKM, PKLR) or a non-targeting control siRNA using an appropriate transfection reagent (e.g., electroporation or lipid-based reagents).
- Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
2. Confirmation of Knockdown:
- Harvest a subset of cells to confirm the reduction in target gene/protein expression via quantitative real-time PCR (qRT-PCR) or Western blotting.
3. Drug Incubation:
- Incubate the siRNA-transfected cells and control cells with a known concentration of tenofovir for a specified period (e.g., 24 hours).
4. Metabolite Quantification:
- Following incubation, harvest the cells and extract intracellular metabolites as described in Protocol 4.1.
- Quantify the levels of both TFV-MP and TFV-DP using LC-MS/MS.
5. Data Analysis:
- Compare the levels of TFV-MP and TFV-DP in cells with kinase knockdown to the levels in control cells.
- A significant reduction in TFV-MP following AK2 knockdown would confirm its role in the first phosphorylation step.
- A significant reduction in TFV-DP (with a potential accumulation of TFV-MP) following PKM/PKLR knockdown would confirm their roles in the second phosphorylation step.
Visualizations: Pathways and Workflows
The following diagrams illustrate the TDF activation pathway and the experimental workflow for kinase identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Differential Mechanisms of Tenofovir and this compound Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 8. The Lymphoid Tissue Pharmacokinetics of this compound Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
chemical synthesis and purification of tenofovir disoproxil fumarate
An In-depth Technical Guide to the Chemical Synthesis and Purification of Tenofovir Disoproxil Fumarate
Introduction
This compound Fumarate (TDF) is a critical antiretroviral medication used in the management of HIV-1 infection and chronic hepatitis B.[1][2][3] It is a prodrug of tenofovir, an acyclic nucleotide analogue reverse transcriptase inhibitor (NtRTI).[1][4] The disoproxil modification, a bis-isopropyloxycarbonyloxymethyl ester, masks the two negative charges of the tenofovir phosphonic acid group, significantly enhancing its oral bioavailability and cell permeability.[5][6][7] Following oral administration, TDF is absorbed and hydrolyzed by esterases to release the active tenofovir moiety, which is then phosphorylated intracellularly to the active metabolite, tenofovir diphosphate.[4][7]
The manufacturing of TDF presents several challenges, including managing reaction impurities, optimizing yields, and ensuring the stability of the final active pharmaceutical ingredient (API).[1][6] The synthesis is a multi-step process that requires careful control of reaction conditions and robust purification strategies to achieve the high purity required for pharmaceutical use. This guide provides a detailed overview of the synthetic pathways, purification methods, and experimental protocols involved in the production of this compound Fumarate.
Chemical Synthesis of this compound Fumarate
The industrial synthesis of TDF is typically a three-stage process, starting from readily available adenine.[1][8] The overall process involves the synthesis of a key intermediate, (R)-9-[2-(hydroxypropyl)adenine], its conversion to tenofovir (also known as PMPA), followed by esterification to form this compound, and finally, conversion to the stable fumarate salt.[1]
Stage 1: Synthesis of (R)-9-[2-(Hydroxypropyl)adenine] (HPA)
The synthesis begins with the reaction of adenine with (R)-propylene carbonate. This reaction is typically carried out at elevated temperatures (e.g., 120-145°C) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), with a base like sodium hydroxide or potassium hydroxide as a catalyst.[1][2] A significant challenge in this step is the formation of a regioisomeric impurity, which can be minimized through optimized reaction conditions and purification.[1] The crude product can be purified by crystallization from a solvent mixture, such as methanol/isopropanol, to yield HPA with high purity.[1]
Stage 2: Synthesis of Tenofovir (PMPA)
The second stage involves the conversion of HPA to tenofovir (PMPA) in a two-reaction sequence.
-
Alkylation: The hydroxyl group of HPA is alkylated with a phosphonate diester, such as diethyl p-toluenesulfonyloxymethylphosphonate (DESMP).[1][9] This condensation reaction is performed in the presence of a strong base, like magnesium tert-butoxide or magnesium isopropoxide, in a solvent such as N-methyl-2-pyrrolidone (NMP) or DMF.[1][10][11] The resulting intermediate is (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.
-
Hydrolysis: The diethyl phosphonate ester is then hydrolyzed to the phosphonic acid, tenofovir (PMPA). This de-esterification can be achieved using agents like bromotrimethylsilane (TMSBr) or aqueous hydrobromic acid (HBr).[1][4][10]
To improve process efficiency, these two steps are often "telescoped," meaning the intermediate diethyl phosphonate is not isolated but is carried directly into the hydrolysis step.[1][9] This approach avoids a difficult isolation of the water-soluble intermediate and improves the overall yield.[1]
Stage 3: Esterification to this compound (TD)
This is the most critical stage of the synthesis, where tenofovir (PMPA) is converted to its disoproxil prodrug form. The reaction involves the alkylative esterification of the phosphonic acid with chloromethyl isopropyl carbonate (POC).[6][10]
The reaction is typically carried out in a solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a base, such as triethylamine or diisopropylamine, to neutralize the generated acid.[6][10] The use of a phase transfer catalyst, like tetrabutylammonium bromide (TBAB), has been shown to significantly improve the reaction yield (from ~60% to over 80%) and reduce the formation of dimer impurities.[10][12]
Stage 4: Salt Formation and Purification
The crude this compound obtained from the esterification step is typically an oil.[13] It is converted to its stable, crystalline fumarate salt to facilitate purification and improve handling and stability. This is achieved by reacting the this compound base with fumaric acid in a suitable solvent, most commonly isopropyl alcohol.[6][14][15] The TDF salt precipitates from the solution and can be isolated by filtration.[14] Further purification can be achieved by recrystallization from isopropyl alcohol.[14][15]
The overall synthetic pathway is visualized in the diagram below.
Purification and Impurity Control
Purification is paramount to achieving the required quality for the TDF active pharmaceutical ingredient. The primary method for purification is crystallization.
Work-Up and Crystallization
After the esterification reaction, a significant amount of work is required to isolate the this compound base (TD) with sufficient purity.[1] The work-up procedure often involves:
-
Quenching : The reaction mixture is treated with chilled water or ice to precipitate the crude product.[10]
-
Extraction : The product is extracted into an organic solvent like dichloromethane or ethyl acetate.[6][10]
-
Washing : The organic layer is washed with water to remove water-soluble impurities and residual solvents like NMP.[1][10] Controlling the pH during aqueous workup is crucial, as basic conditions (pH > 7) can lead to the decomposition of the product.[1]
-
Solvent Exchange and Concentration : The solvent is removed under vacuum. Co-distillation with a solvent like cyclohexane can be used to remove residual triethylamine and water.[1][6]
The resulting crude TD, an oily substance, is then dissolved in isopropyl alcohol. Fumaric acid is added, and the mixture is heated to ensure complete dissolution, then slowly cooled to induce crystallization of TDF.[13][14] The solid product is collected by filtration, washed with chilled isopropyl alcohol, and dried under vacuum.[6][14] A final recrystallization or slurry in a solvent like isopropyl acetate may be performed to further enhance purity.[13][15]
Impurity Profile
Several process-related impurities can arise during the synthesis of TDF.[5] Effective quality control requires their identification and characterization.[5][16] Key impurities include:
-
Regioisomers of HPA : Formed during the initial alkylation of adenine.[1]
-
Mono-POC Tenofovir : An intermediate from the esterification step where only one of the phosphonic acid hydroxyls has reacted.[5][17]
-
Dimer Impurities : Formed by side reactions during the esterification process.[6][18]
-
This compound Carbamate : Can be formed by reaction with isopropyl chloroformate.[5]
-
Mono-POC Ether Impurities : Such as mono-POC methyl tenofovir, which can arise from impurities in the starting materials or solvents.[5][19]
The crystallization process is effective at removing many of these impurities, particularly the monoisoproxil (mono-POC) impurity, leading to a final product of high purity.[13]
Quantitative Data Summary
The efficiency of the TDF synthesis can vary significantly based on the chosen reagents and conditions. The tables below summarize key quantitative data from various reported processes.
Table 1: Comparison of Conditions for Stage 3 Esterification
| Solvent | Base (equiv.) | Catalyst (equiv.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methylpyrrolidone (NMP) | Triethylamine (4) | TBAB (1) | 50 | 4 | 75.6 | [1] |
| Acetonitrile | Triethylamine (4) | TBAB (1) | 50 | 8 | 48.0 | [1] |
| Dimethylformamide (DMF) | Triethylamine (4) | TBAB (1) | 50 | 4 | 63.6 | [1] |
| N-Methylpyrrolidone (NMP) | Triethylamine (3) | TBAB (0.5) | 50-60 | 3 | 80.8 | [12] |
| N,N-Dimethylacetamide | Triethylamine (2) | TBAB (0.1) | 50-60 | 3 | 82.0 | [12] |
Table 2: Overall Process Yields
| Process Description | Starting Material | Overall Yield (%) | Reference |
| Original Manufacturing Process | Adenine | ~13 | [1] |
| Optimized Process with Telescoped Stage 2 | Adenine | ~24 | [1] |
| Improved Process with Phase Transfer Catalyst | Tenofovir (PMPA) | 60 to 85 (for final stage) | [10] |
| Final Crystallization Step | Oily TD Base | 90 (recrystallization yield) | [14] |
Experimental Protocols
The following protocols are representative examples synthesized from the literature for the key stages of TDF production.
Protocol 1: Synthesis of Tenofovir (PMPA) via Telescoped Process[1][6][10]
-
Alkylation : In a suitable reactor, charge N-methyl-2-pyrrolidone (NMP), (R)-9-[2-(hydroxypropyl)adenine] (HPA, 1.0 equiv.), and diethyl p-toluenesulfonyloxymethylphosphonate (DESMP, ~1.2 equiv.).
-
Add magnesium tert-butoxide (1.1 equiv.) portion-wise at 25-35°C.
-
Heat the reaction mixture to 70-75°C and maintain for 5-7 hours, monitoring by HPLC for completion.
-
Hydrolysis : Cool the reaction mixture. Add aqueous hydrobromic acid (48%) and heat to 90-95°C until the dealkylation is complete.
-
Cool the mixture, filter off any precipitated salts, and wash the filtrate with a suitable organic solvent (e.g., dichloromethane) to remove organic-soluble impurities.
-
Adjust the pH of the aqueous layer to precipitate the tenofovir product.
-
Filter the solid product, wash with water and then acetone, and dry under vacuum to yield Tenofovir (PMPA).
Protocol 2: Esterification to this compound (TD)[1][10][12]
-
In a dry reactor under a nitrogen atmosphere, suspend Tenofovir (PMPA, 1.0 equiv.) in N-methyl-2-pyrrolidone (NMP).
-
Add triethylamine (~3.0 equiv.) and tetrabutylammonium bromide (~0.5 equiv.).
-
Heat the mixture to 50-60°C.
-
Slowly add chloromethyl isopropyl carbonate (POC, ~3.0 equiv.) dropwise over 1-2 hours, maintaining the temperature.
-
Stir the reaction for 3-5 hours at 50-60°C until completion is confirmed by TLC or HPLC.
-
Cool the reaction mass to room temperature.
-
Pour the reaction mixture into chilled deionized water to precipitate the crude this compound.
-
Filter the crude product and extract the mother liquor with dichloromethane.
-
Combine the filtered solid and the organic extracts, wash with water, and concentrate under vacuum to obtain crude TD as an oil.
Protocol 3: Purification and Salt Formation of TDF[6][13][14]
-
Dissolve the crude this compound oil from Protocol 2 in isopropyl alcohol (~10 volumes).
-
Add fumaric acid (~0.4-0.5 equiv. relative to PMPA start).
-
Heat the mixture to 50-55°C and stir until all solids are completely dissolved.
-
Slowly cool the solution to room temperature (20-25°C), then further chill to 0-10°C.
-
Stir at this temperature for at least 4 hours to allow for complete crystallization.
-
Filter the precipitated solid and wash the cake with chilled isopropyl alcohol.
-
Dry the product under vacuum at ~40°C to yield high-purity this compound Fumarate.
-
(Optional) For further purification, the TDF can be recrystallized from hot isopropyl alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound fumarate synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose this compound fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101870713A - Industrial production process for this compound fumarate - Google Patents [patents.google.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. US20130005969A1 - Process for the preparation of this compound fumarate - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN110590842A - Synthesis method of this compound fumarate - Google Patents [patents.google.com]
- 13. WO2009130437A1 - Crystalline form of this compound and a process for its preparation - Google Patents [patents.google.com]
- 14. This compound fumarate synthesis - chemicalbook [chemicalbook.com]
- 15. CN105198928A - Purification method of this compound fumarate - Google Patents [patents.google.com]
- 16. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. synthinkchemicals.com [synthinkchemicals.com]
Unraveling the Solid-State Landscape of Tenofovir Disoproxil Fumarate: A Technical Guide to its Crystal Structures and Polymorphism
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of Tenofovir Disoproxil Fumarate (TDF), a critical active pharmaceutical ingredient (API) in antiretroviral therapy. Aimed at researchers, scientists, and drug development professionals, this document consolidates key crystallographic data, details experimental protocols for polymorph preparation and characterization, and visualizes the relationships and workflows associated with TDF's solid-state forms.
Introduction
This compound fumarate, a prodrug of tenofovir, is widely used in the treatment of HIV-1 infection and chronic hepatitis B. The physicochemical properties of TDF, including its solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the development of robust and effective pharmaceutical formulations. This guide delves into the known polymorphic forms of TDF, offering a detailed examination of their structural characteristics and the experimental methodologies used to identify and control them.
Polymorphic Forms of this compound Fumarate
Several polymorphic forms of TDF have been identified and characterized in the scientific literature. The most prominent of these are designated as Form I, Form A, and Form B. Additionally, a number of other crystalline forms, often referred to as "ULT" forms in patent literature, have been reported.
Crystallographic and Thermal Properties
The distinct crystalline arrangements of TDF polymorphs give rise to unique physicochemical properties. A summary of the key quantitative data for the most well-characterized forms is presented below for comparative analysis.
| Form | Powder X-Ray Diffraction (PXRD) Peaks (2θ) | Melting Point (°C) |
| Form I | 4.9, 10.2, 10.5, 18.2, 20.0, 21.9, 24.0, 25.0, 25.5, 27.8, 30.1, 30.4[1][2] | ~113.77 - 118[2][3] |
| Form A | 7.7, 8.0, 11.8, 13.6, 14.2, 16.0, 16.6, 17.9, 19.1, 20.3, 21.1, 21.5, 22.4, 22.7, 24.2, 24.6, 25.2[1] | ~118.11[3] |
| Form B | - | Melts below 100°C, recrystallizes, and remelts at ~111.02°C[3] |
Note: The PXRD peaks represent the most characteristic reflections. The melting points can vary slightly depending on the experimental conditions.
Experimental Protocols
The controlled crystallization of specific polymorphic forms is a cornerstone of pharmaceutical development. The following section details the methodologies cited for the preparation and characterization of TDF polymorphs.
Preparation of Polymorphic Forms
Form A:
-
Dissolve this compound Fumarate Form I in isopropyl alcohol at approximately 50°C.[3]
-
Cool the solution from 50°C to 4°C at a rate of 10°C per hour to induce crystallization.[3]
-
Filter the resulting solids.
-
Dry the filtered solids in an oven at 40°C.[3]
Form B (from Methanol):
-
Dissolve 2.5 g of this compound Fumarate Form I in 15 mL of methanol.[3]
-
Slowly cool the solution from 50°C to 4°C at a rate of 10°C per hour.[3] This process yields Form B-MeOH, a methanol solvate.
Characterization Techniques
A suite of analytical techniques is employed to characterize the different solid forms of TDF:
-
Powder X-Ray Diffraction (PXRD): Used to identify the crystalline form based on the unique diffraction pattern produced by the crystal lattice.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and recrystallization, providing information on the thermal stability and identity of polymorphs.[2][3]
-
Thermogravimetric Analysis (TGA): Determines the change in mass of a sample as a function of temperature, useful for identifying solvates and assessing thermal stability.[2]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of molecules, which can differ between polymorphs due to different intermolecular interactions.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): A powerful technique for probing the local environment of atomic nuclei, offering detailed structural information about the crystalline state.[4]
Visualizing Polymorph Screening and Relationships
The following diagrams, generated using the DOT language, illustrate the typical workflow for polymorph screening and the logical relationships between the different forms of TDF.
Caption: A generalized workflow for polymorph screening, starting from the API and employing various crystallization and characterization techniques to identify different solid forms.
Caption: The relationship between the primary polymorphic forms of TDF, illustrating the conditions for their interconversion.
Conclusion
A thorough understanding of the polymorphic landscape of this compound Fumarate is paramount for ensuring the quality, safety, and efficacy of its drug products. This technical guide provides a consolidated resource for scientists and developers, summarizing the key structural features of TDF polymorphs and the experimental strategies for their isolation and characterization. The presented data and workflows are intended to support the rational design and control of crystallization processes, ultimately leading to the development of robust and reliable TDF-based pharmaceuticals. Further research into the crystal structures of less-characterized forms and their potential impact on pharmaceutical performance is encouraged.
References
solubility and stability of tenofovir disoproxil in organic solvents
An In-depth Technical Guide to the Solubility and Stability of Tenofovir Disoproxil in Organic Solvents
Introduction
This compound Fumarate (TDF) is a pivotal antiretroviral prodrug, widely utilized in the management of HIV-1 infection and chronic hepatitis B.[1][2] As a bis-isopropoxycarbonyloxymethyl ester derivative of tenofovir, its efficacy is contingent upon its intracellular conversion to the active metabolite, tenofovir diphosphate.[1][3] The physicochemical properties of TDF, particularly its solubility and stability in organic solvents, are of paramount importance for drug development professionals. These characteristics critically influence formulation strategies, analytical method development, and the overall quality and shelf-life of the final drug product.
This technical guide provides a comprehensive overview of the solubility and stability of TDF in various organic solvents, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers and scientists in their development efforts.
Solubility Profile of this compound Fumarate
The solubility of TDF in organic solvents is a critical parameter for creating stock solutions for laboratory analysis and for developing various dosage forms, including liquid formulations and advanced drug delivery systems. TDF is supplied as a crystalline solid.[4] Its solubility varies significantly across different organic solvents, reflecting its molecular structure which contains both polar and non-polar moieties.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound Fumarate in common organic solvents. For optimal stability, stock solutions prepared in solvents like ethanol, DMSO, and DMF should be purged with an inert gas.[4]
| Organic Solvent | Solubility (mg/mL) | Reference |
| Methanol (MeOH) | > 80 | [5] |
| Dimethylformamide (DMF) | ~ 16 | [4] |
| Dimethyl Sulfoxide (DMSO) | ~ 14 | [4] |
| Ethanol | ~ 5 | [4] |
| Acetonitrile | Sufficient for stock solution preparation | [2] |
| Chloroform | Used in mobile phase for HPTLC | [2] |
Stability Profile and Degradation Pathways
The stability of TDF is a complex issue, heavily influenced by factors such as pH, temperature, and the presence of nucleophiles or catalysts. The ester linkages in the disoproxil moiety are susceptible to hydrolysis, which is the primary degradation pathway.
Key Degradation Mechanisms
Forced degradation studies reveal that TDF is unstable under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[2][3]
-
Hydrolysis : This is the most significant degradation pathway. TDF is particularly sensitive to alkaline hydrolysis.[6] The degradation proceeds via the sequential cleavage of the two ester groups, forming a monoester intermediate and ultimately the active drug, tenofovir.[6][7][8] The molecule is more stable at an acidic pH of 2 to 3.[7]
-
Oxidation : TDF shows degradation when exposed to oxidative conditions, such as hydrogen peroxide.[3]
-
Thermal Degradation : The drug is labile to dry and wet heat.[1] Thermal decomposition can occur at temperatures as low as 60-80°C, leading to the formation of multiple degradants, including the monoester.[8][9]
-
Photolysis : Some degradation is observed under photolytic conditions.[2]
The primary degradation pathway via hydrolysis is visualized below.
Experimental Protocols
Accurate assessment of solubility and stability requires robust and well-defined experimental methods. The following sections detail standardized protocols for these determinations.
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol describes the equilibrium solubility measurement, a gold-standard method for determining the solubility of a crystalline compound.
Methodology:
-
Preparation : Add an excess amount of TDF crystalline powder to a known volume of the selected organic solvent in a sealed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Equilibration : Agitate the vials at a constant, controlled temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Preparation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filtration : Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Dilution : Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, to determine the concentration of TDF.
-
Calculation : Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Protocol 2: Stability-Indicating RP-HPLC Method for Forced Degradation Studies
This protocol outlines a method for assessing the stability of TDF under various stress conditions, ensuring that the drug peak is resolved from any degradation products.
1. Preparation of Stock and Stress Samples:
-
Stock Solution : Prepare a stock solution of TDF in a suitable solvent such as acetonitrile or methanol (e.g., 1 mg/mL).[2]
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for a specified duration (e.g., 8 hours). Cool and neutralize with 0.1 N NaOH.
-
Alkaline Hydrolysis : Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified duration (e.g., 2 hours). Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation : Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a specified duration (e.g., 24 hours).
-
Thermal Degradation : Expose the solid TDF powder to dry heat (e.g., 80°C) for a set period (e.g., 8 hours).[3] Dissolve the stressed powder in a suitable solvent for analysis.
-
Photolytic Degradation : Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a defined period.
2. Chromatographic Conditions (Example):
-
Instrument : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : C18 analytical column (e.g., 250 x 4.6mm, 5 µm particle size).[3]
-
Mobile Phase : A mixture of an aqueous buffer and an organic solvent. Common examples include:
-
Flow Rate : 1.0 mL/min.[1]
-
Injection Volume : 20 µL.[3]
3. Analysis:
-
Inject the unstressed (control) and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent TDF peak.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main TDF peak and from each other.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress Studies of this compound Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Study of this compound Fumarate Sutar Shubhangi - Jarir.com KSA [jarir.com]
- 7. Biodegradation of the Antiretroviral this compound by a Cyanobacteria/Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradants of this compound Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Tenofovir Disoproxil Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of tenofovir disoproxil fumarate (TDF), a critical antiretroviral pro-drug. Understanding the stability of TDF and the formation of its degradation byproducts is paramount for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document details the hydrolytic, oxidative, photolytic, and thermal degradation pathways, along with the identified byproducts. It also includes a compilation of experimental protocols from various studies to facilitate reproducibility and further research.
Core Degradation Pathways
This compound fumarate is susceptible to degradation under several stress conditions, primarily through hydrolysis of its ester linkages. Oxidative, photolytic, and thermal stress also contribute to its degradation, leading to a variety of byproducts.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for TDF. The molecule contains two ester groups that are susceptible to cleavage, particularly under acidic and alkaline conditions.[1][2] The degradation proceeds in a stepwise manner. The first hydrolysis event results in the formation of a monoester intermediate, which is then further hydrolyzed to tenofovir, the active drug.[3][4]
-
Acidic Hydrolysis : In acidic conditions (e.g., 0.1N HCl), TDF shows significant degradation.[5][6]
-
Alkaline Hydrolysis : TDF is particularly unstable in alkaline conditions (e.g., 0.1N NaOH), leading to rapid degradation.[5][6][7] Two specific alkaline degradants, identified as DP-I (methyl hydrogen ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate) and DP-II (dimethyl ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate), have been characterized.[7]
-
Neutral Hydrolysis : Degradation also occurs under neutral pH conditions, albeit at a slower rate compared to acidic or alkaline environments.[5][6]
Oxidative Degradation
Exposure to oxidizing agents, such as hydrogen peroxide, leads to the degradation of TDF.[1][5][6] This pathway can result in the formation of various oxidized byproducts.
Photolytic Degradation
TDF is also susceptible to degradation upon exposure to light.[1] Photodegradation can lead to the formation of unique byproducts that are not observed under other stress conditions.[8]
Thermal Degradation
Elevated temperatures can induce the degradation of TDF.[9] Five distinct thermal degradation products (DP-1 to DP-5) have been isolated and structurally elucidated.[9] Plausible mechanisms for their formation have been proposed, which may include the generation of formaldehyde.[9]
Quantitative Data on TDF Degradation
The extent of TDF degradation varies significantly depending on the stress conditions, including the nature of the stressor, its concentration, temperature, and duration of exposure. The following table summarizes quantitative data from various forced degradation studies.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 4 hours | 40°C | 10.95 | [6] |
| 0.01M HCl | - | Room Temp. | Complete | [1] | |
| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | 40°C | 10.6 | [6] |
| 0.01M NaOH | - | Room Temp. | Complete | [1] | |
| Neutral Hydrolysis | Water | 4 hours | 40°C | 12.26 | [6] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | Room Temp. | 12.22 | [6] |
| 0.3% H₂O₂ | 10 min | Boiling Water Bath | Unstable | [1] | |
| Thermal Degradation | Dry Heat | 2 months | 50°C | No significant degradation | [1] |
| Dry Heat | - | 70°C | 1.93 (API, 48 hrs) | [2] | |
| Thermal Stress | 8 hours | 60°C | Formation of 5 degradants | [9] | |
| Photolytic Degradation | UV Light | - | - | Labile | [1] |
| Photolysis | - | - | 9.61 (API, 3 hrs), 15.38 (API, 5 hrs) | [2] |
Key Degradation Byproducts
Several degradation byproducts of TDF have been identified and characterized using advanced analytical techniques such as LC-MS/MS and 2D-NMR.[7][10]
| Degradation Pathway | Byproduct Name/Identifier | Chemical Name |
| Hydrolysis | Tenofovir Monoester | mono(isopropoxycarbonyloxymethyl) tenofovir |
| Tenofovir | 9-[(R)-2-(Phosphonomethoxy)propyl]adenine | |
| Alkaline Hydrolysis | DP-I | Methyl hydrogen ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate |
| DP-II | Dimethyl ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Thermal Degradation | DP-1 to DP-5 | Structures elucidated, see reference for details |
Experimental Protocols
Detailed methodologies are crucial for the consistent and reliable study of drug degradation. The following sections outline typical experimental protocols for conducting forced degradation studies on TDF.
General Stock Solution Preparation
A standard stock solution of TDF is typically prepared by dissolving a known amount of the drug in a suitable solvent, such as acetonitrile or methanol, to achieve a concentration of 1 mg/mL.[1] This stock solution is then used for the various stress studies.
Hydrolytic Degradation Protocol
-
Acidic Hydrolysis : Mix 5 mL of the TDF stock solution (1 mg/mL) with 5 mL of 0.01 M HCl and keep at room temperature.[1] Alternatively, for a more controlled degradation, a solution of TDF in 0.1N HCl can be kept at 40°C for 4 hours.[6] The solution is then neutralized with an equivalent amount of NaOH.
-
Alkaline Hydrolysis : Mix 5 mL of the TDF stock solution (1 mg/mL) with 5 mL of 0.01 M NaOH and keep at room temperature.[1] For a less aggressive approach, a solution in 0.1N NaOH can be maintained at 40°C for 4 hours.[6] Neutralize the solution with an equivalent amount of HCl before analysis.
-
Neutral Hydrolysis : Mix 20 mg of TDF with 10 mL of water in a 100 mL volumetric flask and keep at 40°C for 4 hours.[6]
Oxidative Degradation Protocol
To 20 mg of TDF, add 10 mL of water followed by 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 1 hour.[6] Alternatively, mix 5 mL of the TDF stock solution with 5 mL of 0.3% (v/v) hydrogen peroxide and heat in a boiling water bath for 10 minutes.[1]
Thermal Degradation Protocol
For dry heat degradation studies, place 10 mg of TDF powder in an oven at a specified temperature (e.g., 50°C or 70°C) for a defined period (e.g., 48 hours to 2 months).[1][2] For solution-state thermal stress, a solution of TDF can be heated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 8 hours).[9]
Photolytic Degradation Protocol
Expose a solution of TDF to a combination of white fluorescent and near-ultraviolet light with a defined energy output (e.g., 1.2 million lux hours and 200 watts hours/sq·mts) for a specified time (e.g., 8 hours).[1]
Analytical Methods
Stability-indicating analytical methods are essential for separating and quantifying TDF from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) : A common technique employing a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[11][12] Detection is typically performed using a UV detector at around 260 nm.[6][12]
-
High-Performance Thin-Layer Chromatography (HPTLC) : An alternative chromatographic method using a mobile phase such as chloroform and methanol, with UV detection at 260 nm.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for the identification and structural elucidation of degradation products.[7][10]
Visualizations
Degradation Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of TDF and a typical experimental workflow for its forced degradation studies.
Caption: Major degradation pathways of this compound Fumarate.
Caption: Experimental workflow for forced degradation studies of TDF.
References
- 1. Stress Studies of this compound Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose this compound fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Force Degradation Study of this compound Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of this compound fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradants of this compound Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of this compound fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, this compound Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
Methodological & Application
Application Notes and Protocols: In Vitro Antiviral Assay for Tenofovir Disoproxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir disoproxil fumarate (TDF) is a cornerstone of antiretroviral therapy, widely utilized in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2][3] As a prodrug of tenofovir, TDF is an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI).[4][5] Its efficacy lies in its ability to be intracellularly converted to tenofovir diphosphate (TFV-DP), which then competes with the natural deoxyadenosine 5'-triphosphate for incorporation into newly forming viral DNA.[6][7] Once incorporated, TFV-DP acts as a chain terminator, halting viral replication.[4][7] This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound.
Mechanism of Action
This compound is readily absorbed and converted to its active form, tenofovir, which is then phosphorylated by cellular enzymes to tenofovir diphosphate (TFV-DP).[5][8] TFV-DP competitively inhibits the viral reverse transcriptase (for HIV) or polymerase (for HBV), and its incorporation into the growing viral DNA chain leads to termination of elongation.[5][6]
References
- 1. Determining the antiviral activity of this compound fumarate in treatment-naive chronically HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review and Clinical Understanding of Tenofovir: this compound Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 8. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tenofovir Disoproxil Fumarate in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). It is a crucial antiretroviral medication used in the management of HIV-1 infection and chronic hepatitis B.[1] Accurate and reliable quantification of TDF in pharmaceutical dosage forms is essential for ensuring product quality and therapeutic efficacy. This application note presents a validated RP-HPLC method for the determination of TDF in tablets. The method is simple, precise, accurate, and suitable for routine quality control analysis.[2][3][4]
Principle
The method utilizes reverse-phase chromatography to separate this compound from other excipients in the tablet formulation. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of the analyte.[2][3][4] Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.[2][3] Quantification is achieved by comparing the peak area of the analyte in the sample solution to that of a standard solution with a known concentration.
Experimental
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and optimal chromatographic conditions is provided in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Visible Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[2] |
| Mobile Phase | Buffer: Acetonitrile (60:40 v/v)[2] |
| Buffer | 7.8 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, pH adjusted to 2.3 with 10% orthophosphoric acid[2][5] |
| Flow Rate | 1.0 mL/min[2][4][6] |
| Injection Volume | 20 µL[4] |
| Detection Wavelength | 260 nm[2][3][4] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Reagents and Materials
-
This compound Fumarate Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound Fumarate tablets (e.g., 300 mg)
Protocols
Preparation of Mobile Phase
-
Buffer Preparation: Dissolve 7.8 g of sodium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Add 1 mL of triethylamine and mix well. Adjust the pH to 2.3 with 10% orthophosphoric acid.[2][5]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase by sonication for 15-20 minutes before use.
Preparation of Standard Solution
-
Accurately weigh about 60 mg of this compound Fumarate reference standard into a 50 mL volumetric flask.[2][5]
-
Add approximately 30 mL of the mobile phase and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Pipette 5.0 mL of this solution into a 20 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of approximately 300 µg/mL.[2][5]
Preparation of Sample Solution
-
Accurately weigh a quantity of the powder equivalent to 300 mg of this compound fumarate and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.[2][5]
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[2][5]
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solution and the sample solution.
-
Record the chromatograms and measure the peak area for the this compound peak. The retention time for this compound is expected to be around 3-5 minutes.[2][4]
Data Analysis
The concentration of this compound fumarate in the sample solution is calculated using the following formula:
The amount of this compound fumarate per tablet can then be calculated based on the initial weight of the tablet powder and the dilution factors.
Method Validation
The described method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[2][7] A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Range | 50 - 150% of the analytical concentration[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 99.23% to 101.44%[2] |
| Precision | |
| Repeatability (RSD) | < 2% |
| Intermediate Precision (RSD) | < 2% |
| Specificity | No interference from excipients was observed. |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition.[2] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC method for the quantification of this compound fumarate.
Caption: Workflow for this compound Quantification.
Signaling Pathway (Logical Relationship)
The logical flow of the analytical method development and validation process is depicted below.
References
- 1. RP-HPLC method for simultaneous estimation of this compound fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. hakon-art.com [hakon-art.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. HPLC method development for this compound fumarate analysis [wisdomlib.org]
Application Notes and Protocols for Tenofovir Disoproxil (TDF) Research in Non-Human Primate (NHP) Models of HIV
These application notes provide a comprehensive overview and detailed protocols for utilizing tenofovir disoproxil (TDF) in non-human primate (NHP) models of HIV research. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of antiretroviral drugs for HIV prevention and treatment.
Introduction
Non-human primate models, primarily using macaque species infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), have been instrumental in the preclinical development of antiretroviral drugs.[1][2] this compound (TDF), a prodrug of tenofovir (TFV), is a potent nucleotide reverse transcriptase inhibitor that has demonstrated significant efficacy in these models for both pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP).[1][3] The predictive value of NHP studies for human clinical outcomes has been consistently high, making these models critical for advancing new HIV prevention strategies.[1][2][4]
This document outlines the key experimental considerations and provides detailed protocols for conducting TDF research in NHPs, covering study design, drug administration, viral challenge, and sample analysis.
Key Research Applications
TDF research in NHP models has been pivotal in establishing its utility in two primary areas:
-
Pre-Exposure Prophylaxis (PrEP): NHP studies have demonstrated that oral administration of TDF, often in combination with emtricitabine (FTC), provides high levels of protection against repeated low-dose rectal, vaginal, and penile SHIV challenges, mimicking human sexual transmission routes.[4] These models have been crucial for defining protective drug concentrations and informing clinical trial designs.[1][5]
-
Post-Exposure Prophylaxis (PEP): Early studies in macaques showed that initiating TDF treatment up to 24-36 hours after intravenous or vaginal SIV/HIV-2 exposure could effectively prevent the establishment of infection.[1][6] Meta-analyses of NHP PEP studies have confirmed the protective benefit of PEP and underscored the importance of early initiation.[7]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: NHP models allow for detailed investigation of TDF pharmacokinetics in various biological compartments, including blood plasma, peripheral blood mononuclear cells (PBMCs), and tissues such as the genital tract.[6][8] These studies are essential for understanding drug distribution and correlating drug concentrations with prophylactic efficacy.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data from representative TDF studies in NHP models.
Table 1: Pharmacokinetic Parameters of Tenofovir (TFV) in Macaques
| Parameter | Route of Administration | Dose | Matrix | Concentration | Reference |
| C24h | Oral (TDF/FTC/DTG) | TDF: 5.1 mg/kg | Plasma | ~100-200 ng/mL | [8] |
| AUC | Subcutaneous | 30 mg/kg/day | Plasma | < 10 µg·h/ml (threshold for no renal toxicity) | [9] |
| Intracellular TFV-DP | Oral (TDF/FTC) | 22 mg/kg/day | PBMCs | Mean (SD): 15.8 (7.6) - 30.7 (10.1) fmol/10^6 cells | [5] |
| Tissue Concentration | Intravaginal Ring | N/A | Vaginal Tissue | Median: 1.3 x 10^4 ng/g | [10] |
| Tissue Concentration | Oral | 300 mg (human dose) | Male Genital Tract | 4.4-fold higher than blood plasma | [6] |
Table 2: Efficacy of TDF-based PrEP in Macaque Models
| PrEP Regimen | Challenge Virus | Route of Exposure | Protection Efficacy | Reference |
| TDF/FTC | SHIV | Rectal | 87% | [4] |
| TDF/FTC | SHIV | Penile | 94% - 100% | [1][4] |
| TDF/FTC | SHIV | Vaginal | 94% - 100% | [4] |
| TDF Intravaginal Ring | SHIV162p3 | Vaginal | 100% | [10] |
Experimental Protocols
The following are generalized protocols based on common methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Animal Model
-
Species: Rhesus macaques (Macaca mulatta) or pigtail macaques (Macaca nemestrina) are commonly used.[1][8]
-
Health Status: Animals should be healthy and free of confounding infections.
-
Housing and Care: Animals should be housed and cared for in accordance with the Guide for the Care and Use of Laboratory Animals.
Drug Formulation and Administration
-
Oral Administration:
-
Formulation: TDF can be administered orally in a treat, snack, or via oral gavage.[8] The drug is often given in combination with emtricitabine (FTC).
-
Dosage: A common dose for TDF is 22 mg/kg/day, often co-administered with 20 mg/kg/day of FTC.[4] Doses may be adjusted to achieve plasma concentrations similar to those in humans.[8]
-
-
Subcutaneous Administration:
-
Formulation: TFV can be administered subcutaneously.
-
Dosage: Doses have ranged in long-term studies, with maintenance doses adjusted based on plasma drug concentrations and animal age.[9]
-
-
Intravaginal Ring:
Viral Challenge
-
Virus: SHIV (e.g., SHIV-162p3) or SIV (e.g., SIVmac251) are commonly used challenge viruses.[8][10]
-
Route of Exposure:
-
Dosing: Typically involves repeated low-dose challenges to mimic sexual exposure.[4]
-
Timing: Viral challenges are timed relative to drug administration to assess PrEP or PEP efficacy.
Sample Collection and Processing
-
Blood:
-
Plasma: Collect whole blood in EDTA tubes and centrifuge to separate plasma for virological and pharmacological analysis.
-
PBMCs: Isolate from whole blood using density gradient centrifugation for intracellular drug concentration analysis.
-
-
Tissues:
-
Biopsies: Rectal, vaginal, or lymph node biopsies can be collected at specified time points.
-
Necropsy: A full range of tissues can be collected at the end of the study.
-
-
Vaginal/Rectal Fluids: Aspirates or swabs can be collected to measure local drug concentrations.[10]
Analytical Methods
-
Drug Concentration Analysis:
-
Virological Assays:
-
Viral Load: Quantify viral RNA in plasma using real-time RT-PCR.
-
Serology: Detect SIV/SHIV-specific antibodies by ELISA to confirm infection.
-
-
Safety Monitoring:
Visualizations
The following diagrams illustrate key conceptual frameworks in TDF research in NHP models.
Safety and Side Effects
While TDF is generally well-tolerated, NHP studies have identified potential side effects that mirror those observed in humans.[1][9]
-
Renal Toxicity: Prolonged administration of high doses of TFV has been associated with proximal renal tubular dysfunction.[9] Monitoring renal function is a critical component of long-term studies.
-
Bone Mineral Density: A decrease in bone mineral density has been observed with long-term TDF treatment in macaques.[9] This effect is often non-progressive.[9]
-
Other Side Effects: In humans, other potential side effects include lactic acidosis and liver problems.[11][12] While less commonly reported in NHP studies, general health monitoring is essential.
Conclusion
NHP models have been indispensable for the preclinical evaluation of TDF, providing robust data on its efficacy, pharmacokinetics, and safety. The protocols and data presented in these application notes are intended to guide researchers in designing and conducting rigorous and informative studies. The strong predictive validity of these models for human clinical outcomes underscores their continued importance in the development of new and improved antiretroviral agents for the prevention and treatment of HIV.[1][2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. The Use of Nonhuman Primate Models for Advancing HIV PrEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of antiretroviral prophylaxis for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The predictive value of macaque models of preexposure prophylaxis for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Pharmacokinetics and Viral Activity of Tenofovir in the Male Genital Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Validation of Long-Term Treatment with Antiretroviral Drugs in a Model of SIV-Infected Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Administration of Tenofovir to Rhesus Macaques from Infancy through Adulthood and Pregnancy: Summary of Pharmacokinetics and Biological and Virological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic evaluation of this compound fumarate released from an intravaginal ring in pig-tailed macaques after 6 months of continuous use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Fumarate Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 12. drugs.com [drugs.com]
Application Notes and Protocols for Combination Antiretroviral Therapy Studies Involving Tenofovir Disoproxil Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tenofovir Disoproxil Fumarate (TDF) as a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. This document details the mechanism of action, clinical efficacy, safety profile, and relevant experimental methodologies based on published studies.
Introduction
This compound fumarate (TDF), a prodrug of tenofovir, is a nucleotide reverse transcriptase inhibitor (NtRTI) that has been a critical component of first-line antiretroviral therapy for over a decade.[1][2] It is recommended for use in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and pediatric patients.[1][2] TDF exhibits potent antiviral activity against both HIV and hepatitis B virus (HBV), making it a valuable agent for co-infected individuals.[1][3][4]
Mechanism of Action
TDF is an acyclic nucleotide analogue of adenosine 5'-monophosphate. As a prodrug, it is rapidly absorbed and converted to its active form, tenofovir, by plasma and tissue esterases.[1][2][5][6] Intracellularly, tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[1][5][6]
TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase and terminates the growing viral DNA chain upon incorporation, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][2][5][6] This premature chain termination effectively halts viral replication.[2][6]
Caption: Mechanism of action of this compound Fumarate (TDF).
Clinical Efficacy of TDF-Based Regimens
Numerous clinical trials and observational studies have demonstrated the high efficacy of TDF-containing combination antiretroviral therapy in treatment-naïve and treatment-experienced patients.
Table 1: Efficacy of TDF-Based First-Line Therapy in Antiretroviral-Naïve Patients
| Study / Cohort | Treatment Regimen | Duration | N | Virologic Suppression (<50 copies/mL) | Median CD4+ Cell Increase (cells/mm³) |
| German Outpatient Cohort[7] | TDF + FTC + NNRTI or PI/r | 36 months | 330 | 91% | +261 (from baseline of 211) |
| Study 903[8] | TDF + Lamivudine + Efavirenz | 144 weeks | - | Goal to achieve <50 copies/mL at week 48 | - |
| Phase I/II Trial[9] | TDF Monotherapy (300mg) | 35 days | - | -1.22 log10 copies/mL change from baseline | - |
NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI/r: Ritonavir-boosted Protease Inhibitor; FTC: Emtricitabine.
Table 2: Efficacy of TDF-Based Second-Line Therapy
| Study / Cohort | Patient Population | Treatment Regimen | Duration | Outcome Measure | Result |
| Zambia and South Africa Cohorts[10] | Patients failing first-line ART | TDF-containing second-line ART | - | Immunological Failure | HR: 0.60 (95% CI: 0.41-0.87) |
| Zambia and South Africa Cohorts[10] | Patients failing first-line ART | TDF-containing second-line ART | - | Virologic Failure (RSA only) | HR: 0.28 (95% CI: 0.09-0.90) |
HR: Hazard Ratio; CI: Confidence Interval; RSA: Republic of South Africa.
Safety and Tolerability Profile
TDF is generally well-tolerated, but long-term use has been associated with renal and bone toxicities.
Table 3: Adverse Events Associated with TDF-Based Therapy
| Study / Cohort | Comparison | Adverse Event | Incidence / Finding |
| German Outpatient Cohort[7] | TDF+FTC based regimen | Any Adverse Event (AE) | 13.7% of patients reported AEs |
| German Outpatient Cohort[7] | TDF+FTC based regimen | Discontinuation due to AEs | 3.9% of patients |
| German Outpatient Cohort[7] | TDF+FTC based regimen | Renal Abnormalities | Reported in 1.9% of patients |
| Nigerian Cohort[11] | TDF-exposed vs. TDF-unexposed | Renal Impairment at 144 weeks | 45% in TDF-exposed vs. 14% in TDF-unexposed |
| Systematic Review (Pregnancy)[12] | TDF-based vs. non-TDF-based ART in pregnancy | Preterm Delivery (<37 weeks) | RR: 0.90 (95% CI: 0.81-0.99) |
| Systematic Review (Pregnancy)[12] | TDF-based vs. non-TDF-based ART in pregnancy | Stillbirth | RR: 0.60 (95% CI: 0.43-0.84) |
RR: Relative Risk; CI: Confidence Interval.
Drug Resistance
The primary resistance mutation associated with tenofovir is the K65R substitution in the reverse transcriptase enzyme.[1][13] This mutation can reduce the susceptibility to TDF.[13] However, TDF generally has a high barrier to resistance.[5] Studies have shown that in cases of virologic failure on a TDF-containing regimen, complex resistance patterns can emerge.[14][15]
Methodologies and Experimental Protocols
Detailed, step-by-step protocols for the cited clinical trials are not publicly available. However, the general methodologies can be summarized as follows.
General Clinical Trial Protocol for TDF-Based cART
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. eatg.org [eatg.org]
- 4. Initial Regimen | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 7. Efficacy and safety of TDF/FTC-containing, first-line HAART in clinical practice: 3-year data from the German outpatient cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of this compound Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir in second-line ART in Zambia and South Africa: collaborative analysis of cohort studies | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 11. Long Term Exposure to this compound Fumarate-Containing Antiretroviral Therapy Is Associated with Renal Impairment in an African Cohort of HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety of this compound Fumarate–Based Antiretroviral Therapy Regimens in Pregnancy for HIV-Infected Women and Their Infants: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug resistance outcomes of long-term ART with this compound fumarate in the absence of virological monitoring - UCL Discovery [discovery.ucl.ac.uk]
Application Notes: Tenofovir Disoproxil Fumarate as a Reference Standard in Analytical Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor, widely used in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3] As a critical component of antiretroviral therapy, ensuring the quality, purity, and potency of TDF in pharmaceutical formulations is paramount. This requires the use of a well-characterized reference standard in analytical laboratories. This document provides detailed application notes and protocols for the use of this compound Fumarate Reference Standard for identification, assay, and impurity profiling in bulk drug substances and finished pharmaceutical products.
This compound Fumarate Reference Standards are available from various pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4] These primary standards are highly purified and characterized, intended for use in official monograph tests and assays.[4] Additionally, certified reference materials (CRMs) and pharmaceutical secondary standards are available for routine use in quality control laboratories.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 9-((R)-2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphinyl)methoxy)propyl)adenine fumarate | [1] |
| CAS Number | 202138-50-9 | |
| Molecular Formula | C₁₉H₃₀N₅O₁₀P · C₄H₄O₄ | |
| Molecular Weight | 635.51 g/mol | |
| Appearance | White to almost-white, crystalline powder | [5][6] |
| Solubility | Slightly soluble in water, soluble in methanol, very slightly soluble in dichloromethane. | [5][6] |
| Storage | 2-8°C, protected from light. | [4][6] |
Analytical Applications
This compound Fumarate Reference Standard is primarily used in the following analytical applications:
-
Identification: To confirm the identity of this compound fumarate in a sample by comparing its physicochemical properties (e.g., infrared spectrum, chromatographic retention time) with that of the reference standard.
-
Assay (Potency): To accurately determine the content of this compound fumarate in a drug substance or drug product.
-
Impurity Profiling: To identify and quantify any related substances or degradation products in the sample.
-
Method Validation: To validate analytical methods for linearity, accuracy, precision, and specificity as per ICH guidelines.[2][7]
-
Dissolution Testing: To assess the in-vitro release of the drug from its dosage form.
Experimental Protocols
Identification by Infrared (IR) Spectrophotometry
This protocol is used to confirm the identity of this compound Fumarate.
Methodology:
-
Prepare a potassium bromide (KBr) disc of the this compound Fumarate Reference Standard.
-
Prepare a KBr disc of the test sample.
-
Record the infrared spectra of both the reference standard and the test sample over the range of 4000 to 400 cm⁻¹.
-
Compare the spectrum of the test sample with that of the reference standard.
Acceptance Criteria: The infrared absorption spectrum of the test sample should be concordant with the spectrum of the this compound Fumarate Reference Standard.[5][6]
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common reversed-phase HPLC (RP-HPLC) method for the assay and determination of related substances of this compound Fumarate.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., Hyper ODS2, 4.6 mm x 250 mm, 5 µm)[1][7] | C18 (e.g., Thermo Hypersil HyPURITY, 2.1 mm x 150 mm, 5 µm)[2] | C18 (e.g., Kromasil, 4.6 mm x 150 mm, 5 µm)[8] |
| Mobile Phase | Methanol:Phosphate Buffer (90:10, v/v)[1] | Acetonitrile:0.05 mM Phosphate Buffer pH 6.0 (50:50, v/v)[2] | Methanol:10 mM Phosphate Buffer pH 5.0 (70:30, v/v)[8] |
| Flow Rate | 1.2 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[8] |
| Detection | UV at 260 nm[1][2][7] | UV at 260 nm[1][2][7] | UV-Vis Detector |
| Injection Volume | 20 µL[1][2] | 20 µL[1][2] | Not Specified |
| Column Temperature | Ambient[7] | Ambient[2] | 40°C[8] |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Fumarate Reference Standard in the mobile phase or a suitable diluent (e.g., methanol) to obtain a known concentration (e.g., 100 µg/mL).[1][9]
-
Sample Solution: Prepare the sample solution from the bulk drug substance or finished product to achieve a similar concentration as the standard solution. For tablets, a representative number of tablets should be weighed, finely powdered, and an amount equivalent to a single dose should be dissolved in the diluent, followed by sonication and filtration.[1][8]
Methodology:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., five or six times) to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the blank (diluent) once.
-
Inject the sample solution in duplicate.
-
Inject the standard solution again after a certain number of sample injections to monitor system drift.
Data Analysis:
-
Assay: Calculate the percentage content of this compound Fumarate in the sample using the following formula:
Where:
-
Area_sample = Peak area of this compound in the sample chromatogram
-
Area_standard = Average peak area of this compound in the standard chromatograms
-
Conc_standard = Concentration of the reference standard solution
-
Conc_sample = Concentration of the sample solution
-
Purity_standard = Purity of the reference standard (as a percentage)
-
-
Impurities: Identify and quantify any impurities by comparing their retention times with those of known impurity standards or by using relative retention times. The percentage of each impurity is calculated based on the area of the main peak.
System Suitability and Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD for replicate injections | ≤ 2.0% |
| Linearity (r²) | ≥ 0.999[7] |
| Accuracy (% Recovery) | 98.0% - 102.0%[10] |
| Precision (%RSD) | ≤ 2.0%[7] |
Identification and Assay by UV-Visible Spectrophotometry
This protocol provides a simpler, alternative method for the quantification of this compound Fumarate.
Methodology:
-
Wavelength Maximum (λmax) Determination:
-
Prepare a dilute solution of this compound Fumarate Reference Standard in a suitable solvent (e.g., distilled water or methanol).
-
Scan the solution in a UV-Visible spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is typically around 260-261 nm.[1][5][9]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound Fumarate Reference Standard at different concentrations (e.g., 5-90 µg/mL in distilled water).[9]
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration and determine the correlation coefficient.
-
-
Sample Analysis:
-
Prepare a sample solution of the drug substance or product in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound Fumarate in the sample using the equation of the line from the calibration curve.
-
Quantitative Data Summary:
| Analytical Method | Parameter | Typical Value | Reference |
| RP-HPLC | Linearity Range | 20-110 µg/mL | [1] |
| Retention Time | 2.1 - 4.5 min | [1][2] | |
| % Recovery | 99.23% - 101.44% | [7] | |
| % RSD (Precision) | < 2.0% | [7] | |
| UV-Vis Spectrophotometry | λmax | 260-261 nm | [1][9] |
| Linearity Range | 5-90 µg/mL | [9] | |
| Correlation Coefficient (r²) | 0.9981 | [9] |
Visualizations
Caption: HPLC analysis workflow for this compound Fumarate.
Caption: UV-Vis spectrophotometry workflow for this compound Fumarate assay.
Conclusion
The use of a well-characterized this compound Fumarate Reference Standard is indispensable for the accurate and reliable analysis of this critical antiretroviral drug. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound Fumarate in both bulk form and pharmaceutical products. Adherence to these validated analytical procedures is essential for regulatory compliance and for guaranteeing the safety and efficacy of the final medicinal product.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. hakon-art.com [hakon-art.com]
- 3. This compound Fumarate | C23H34N5O14P | CID 6398764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound fumarate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. drugfuture.com [drugfuture.com]
- 6. cdn.who.int [cdn.who.int]
- 7. rjptonline.org [rjptonline.org]
- 8. RP-HPLC method for simultaneous estimation of this compound fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Experimental Design for In Vivo Efficacy Studies of Tenofovir Disoproxil Fumarate (TDF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir Disoproxil Fumarate (TDF) is an orally bioavailable prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor.[1] It is widely used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[2] Following oral administration, TDF is rapidly converted to tenofovir, which is then phosphorylated intracellularly to its active metabolite, tenofovir diphosphate (TFV-DP).[3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and polymerase (in HBV), leading to DNA chain termination and suppression of viral replication.[5][6]
Robust in vivo efficacy studies are critical for the preclinical evaluation of TDF and novel formulations. These studies provide essential data on antiviral activity, pharmacokinetics, and safety in a whole-organism context. This document provides detailed protocols and experimental design considerations for conducting in vivo efficacy studies of TDF for both HBV and HIV.
Mechanism of Action
TDF's antiviral activity is dependent on its intracellular conversion to the active TFV-DP. This multi-step process is crucial for its efficacy.
Caption: Intracellular conversion of TDF to its active form, TFV-DP.
Key Experimental Design Considerations
Animal Models
The choice of animal model is critical and depends on the target virus.
Table 1: Summary of Animal Models for TDF In Vivo Studies
| Virus | Animal Model | Key Characteristics | References |
|---|---|---|---|
| HBV | Nude mice with HepAD38 cell xenografts | Human hepatoblastoma cells supporting high levels of HBV replication are implanted, leading to robust viremia. | [7][8] |
| HBV | Woodchucks, Ground squirrels, Ducks | Harbor related hepadnaviruses and have been used for drug evaluation, but availability can be limited. | [7] |
| HIV | Humanized Mice (e.g., hu-BLT) | Mice reconstituted with a human immune system, allowing for direct study of HIV-1 infection and pathogenesis. | [9][10][11] |
| HIV | Rhesus or Cynomolgus Macaques | Used for Simian Immunodeficiency Virus (SIV) or Simian/Human Immunodeficiency Virus (SHIV) infection studies, which closely model HIV infection and transmission. |[5][12] |
Dosing and Administration
TDF is typically administered orally. Dosing can be achieved via oral gavage, medicated food, or in drinking water. Dose selection should be based on literature values and allometric scaling from human equivalent doses.
Table 2: Example Dosing Regimens for TDF in Preclinical Models
| Species | Disease Model | Dose | Route of Administration | References |
|---|---|---|---|---|
| Mouse | HBV (HepAD38) | 33 - 300 mg/kg/day | Oral | [7][8] |
| Mouse | HIV (Humanized) | 61.5 mg/kg/day | Oral Gavage | [10] |
| Mouse | HIV (Humanized) | 60 mg TDF / kg of food | Medicated Food Pellets | [9] |
| Mouse | Toxicity Study | 50 - 1000 mg/kg/day | Oral | [13] |
| Macaque | SIV (PrEP) | Dose administered 3 days before and 2 hours after viral exposure. | Oral | [12] |
| Rat | Pharmacokinetics | 25 mg/kg | Oral Slurry |[14] |
Efficacy and Safety Endpoints
Primary and secondary endpoints must be clearly defined to assess both antiviral activity and potential toxicity.
Table 3: Efficacy and Safety Endpoints for In Vivo Studies
| Category | Endpoint | Virus Target | Method of Analysis | References |
|---|---|---|---|---|
| Primary Efficacy | Viral Load Reduction | HIV / HBV | Quantitative Real-Time PCR (qPCR) | [5][8][9] |
| Prevention of Infection | HIV | qPCR for plasma viral load | [10][11] | |
| Secondary Efficacy | CD4+ T cell counts | HIV | Flow Cytometry | [9] |
| Alanine Aminotransferase (ALT) | HBV | Serum Chemistry Analyzer | [8][15] | |
| HBeAg / HBsAg Loss | HBV | Immunoassay | [15] | |
| Liver Fibrosis | HBV | Histopathology, FibroTest | [15] | |
| Safety/Toxicity | Renal Function | Both | Serum Creatinine, BUN | [16][17] |
| Clinical Observations | Both | Body weight, general health monitoring | [8] |
| | Histopathology | Both | Microscopic examination of tissues (kidney, liver) |[13] |
Experimental Protocols
Protocol 1: HBV Efficacy in a Murine Xenograft Model
This protocol describes an efficacy study using nude mice subcutaneously injected with HepAD38 cells, which robustly produce HBV.[7][8]
Objective: To evaluate the in vivo efficacy of TDF in suppressing HBV replication.
Workflow:
References
- 1. Single-Dose and Steady-State Pharmacokinetics of this compound Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cphi-online.com [cphi-online.com]
- 3. This compound fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of this compound Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review and Clinical Understanding of Tenofovir: this compound Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Single and Combination Therapies with this compound Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of single and combination therapies with this compound fumarate and emtricitabine in vitro and in a robust mouse model supporting high levels of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined cART including this compound, Emtricitabine, and Dolutegravir has potent therapeutic effects in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical this compound Fumarate Nanoparticles Prevent HIV-1 Vaginal Transmission in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthday.com [healthday.com]
- 12. Prophylactic Efficacy of Oral Emtricitabine and this compound Fumarate Combination Therapy Against a Tenofovir-Resistant Simian/Human Immunodeficiency Virus Containing the K65R Mutation in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of this compound Fumarate in Asian-Americans with Chronic Hepatitis B in Community Settings | PLOS One [journals.plos.org]
- 16. academic.oup.com [academic.oup.com]
- 17. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation Development of Tenofovir Disoproxil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir disoproxil fumarate (TDF) is a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, widely used in the treatment of HIV-1 and chronic hepatitis B.[1][2] For preclinical evaluation, developing a suitable formulation is critical to ensure adequate and reproducible systemic exposure in animal models. The primary challenges in the oral formulation of TDF are its low bioavailability (approximately 25%) and its susceptibility to degradation in the gastrointestinal tract.[3]
These application notes provide a comprehensive overview of strategies and detailed protocols for the formulation development of TDF for preclinical studies, with a focus on enhancing oral bioavailability and ensuring stability.
Physicochemical Properties of this compound Fumarate
A clear understanding of the physicochemical properties of TDF is fundamental for designing an effective formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀N₅O₁₀P · C₄H₄O₄ | [2][4] |
| Molecular Weight | 635.52 g/mol | - |
| pKa | 3.75 | [3] |
| Log P | 1.25 | [3] |
| Aqueous Solubility | 15.3 mg/mL at room temperature | [3] |
| Biopharmaceutics Classification System (BCS) | Class III (High Solubility, Low Permeability) | [3][5] |
Preclinical Formulation Strategies and Protocols
The primary goal for TDF preclinical formulations is to overcome its low permeability and presystemic metabolism to achieve sufficient drug exposure for toxicology and efficacy studies.
Strategy 1: Enhancing Bioavailability via Inhibition of Esterases and Efflux Pumps
TDF is a substrate for intestinal carboxylesterases (CEs) and the P-glycoprotein (P-gp) efflux transporter, both of which limit its oral absorption.[3][6] Co-administration with inhibitors of these proteins can significantly increase systemic exposure.
This protocol describes the preparation of a TDF slurry designed to enhance bioavailability by including generally recognized as safe (GRAS) excipients that inhibit esterases and P-gp.
Materials:
-
This compound Fumarate (TDF) powder
-
D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) - P-gp inhibitor[3][6]
-
Ethanol (100%)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Carboxymethylcellulose (CMC)
-
Purified water
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
pH meter
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation:
-
In a suitable container, combine 10% ethanol, 30% PEG 400, 30% propylene glycol, and 30% purified water by volume.
-
Add 0.05% (w/v) carboxymethylcellulose to the mixture.
-
Stir vigorously with a magnetic stirrer until the CMC is fully dissolved and the vehicle is homogeneous. This may take several hours.
-
-
TDF Slurry Preparation (for a 25 mg/kg dose at a 2 mL/kg volume):
-
Calculate the required amount of TDF, PP, and TPGS for the total volume of the formulation. For a target concentration of 12.5 mg/mL TDF:
-
Add the weighed PP and TPGS to the prepared vehicle and stir until dissolved.
-
Slowly add the TDF powder to the vehicle containing the inhibitors while stirring continuously to form a uniform slurry.
-
If necessary, use a homogenizer to reduce particle size and improve suspension uniformity.
-
Administer the formulation to animals via oral gavage at a dose volume of 2 mL/kg.[3]
-
The inclusion of GRAS-listed inhibitors has been shown to significantly improve the oral bioavailability of TDF in preclinical models.
| Formulation Components (in addition to TDF) | Fold Increase in AUC (vs. TDF alone) | Reference |
| Propylparaben (PP) + TPGS | 1.5 - 2.1 | [3][6] |
| Methylparaben (MP) + TPGS | ~1.8 | [3] |
| Ethylparaben (EP) + TPGS | ~1.7 | [3] |
Strategy 2: Solubility and Permeability Enhancement
While TDF has high intrinsic solubility, formulations that maintain the drug in solution in the gastrointestinal tract and improve its permeation can be beneficial.
This method uses a spray-drying technique to create a powder that forms a cubic phase liquid crystal upon hydration, potentially enhancing membrane permeability.[5]
Materials:
-
This compound Fumarate (TDF)
-
Glyceryl monooleate (GMO)
-
Pluronic F127 (PF127)
-
Lactose monohydrate
-
Methanol (GR grade)
-
Purified water
Equipment:
-
Laboratory-scale spray dryer
-
Magnetic stirrer
-
Heating plate
Procedure:
-
Organic Phase Preparation: Dissolve the required amounts of GMO, PF127, and TDF in methanol.[5]
-
Aqueous Phase Preparation: Dissolve lactose monohydrate in purified water by heating to 40°C.[5]
-
Mixing: Add the heated aqueous phase drop-wise into the organic phase with continuous stirring.
-
Spray Drying: Spray-dry the resulting solution using a laboratory-scale spray dryer to obtain the TDF-loaded LCP powder.[5]
-
Characterization: The resulting powder can be characterized for particle size, drug content, and its ability to form a cubic phase upon hydration using techniques like small-angle X-ray scattering (SAXS).
Key Experimental Workflows and Pathways
Visualizing the experimental process and the metabolic pathway of TDF is crucial for understanding the formulation challenges and strategies.
Caption: Workflow for a preclinical pharmacokinetic study of a TDF oral formulation.
Caption: Metabolic and transport pathway of TDF in the intestine.
Analytical Methods
Accurate quantification of TDF and its active metabolite, tenofovir (TFV), is essential for pharmacokinetic and stability studies.
Protocol: TDF Stability Analysis by LC-MS/MS
This protocol is for assessing the stability of TDF under various pH conditions, simulating the gastrointestinal tract.
Materials:
-
TDF stock solution (e.g., 100 mM in DMSO)
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.8 (can be adjusted to other pH values with NaOH)
-
Quenching solution: 0.1% formic acid in 35% methanol, pre-chilled to 4°C
-
LC-MS/MS system
Procedure:
-
Prepare 1 mM TDF solutions by diluting the stock solution 100-fold into SGF and FaSSIF at 37°C.[3]
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes for SGF; 0, 30, 60, 120, 240 minutes for FaSSIF), withdraw a 5 µL aliquot.[3]
-
Immediately quench the reaction by diluting the aliquot 200-fold with the pre-chilled quenching solution.[3]
-
Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of TDF.
-
Calculate the half-life (t₁/₂) at each pH condition by plotting the natural logarithm of the TDF concentration versus time.
| Condition | pH | Half-life (t₁/₂) | Reference |
| Simulated Gastric Fluid (SGF) | 1.2 | > 55 hours | [3] |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.8 | Significantly shorter than in SGF | [6] |
Protocol: Quantification of Tenofovir in Plasma by LC-MS/MS
This protocol outlines a general procedure for extracting and quantifying tenofovir from plasma samples obtained during preclinical studies.
Materials:
-
Plasma samples
-
Internal standard (e.g., a stable isotope-labeled version of tenofovir)
-
1% Formic acid
-
Acetonitrile
-
Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Protein Precipitation & Extraction:
-
To a 100 µL plasma sample, add the internal standard.
-
Add 300 µL of 1% formic acid to precipitate proteins.[7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Load the supernatant onto a pre-conditioned SCX SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute tenofovir and the internal standard using an appropriate elution solvent.
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system for quantification.
-
The calibration curve for tenofovir typically ranges from 0.1 to 100 ng/sample.[7]
-
Conclusion
The successful preclinical development of this compound fumarate hinges on creating formulations that can overcome its inherent bioavailability challenges. The primary strategy involves mitigating presystemic metabolism and efflux transport through the use of appropriate inhibitors like propylparaben and TPGS. The protocols and data presented here provide a robust framework for researchers to design and execute preclinical studies, ensuring reliable and adequate drug exposure to accurately assess the efficacy and safety of TDF. Careful analytical validation and stability testing are paramount throughout the development process.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Pharmaceutical formulations of tenofovir - Patent 2389929 [data.epo.org]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2389929A1 - Pharmaceutical formulations of tenofovir - Google Patents [patents.google.com]
- 5. QbD based approach for optimization of this compound fumarate loaded liquid crystal precursor with improved permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tenofovir Disoproxil Fumarate (TDF) Instability in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting issues related to the instability of Tenofovir Disoproxil Fumarate (TDF) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my TDF solution degrading so quickly?
A1: this compound fumarate is a prodrug that is susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH.[1][2][3] This degradation is a known characteristic of the molecule and is a critical factor to consider during experimental design and formulation. The primary degradation pathway involves the hydrolysis of the two ester groups, leading to the formation of tenofovir monoester and ultimately the active drug, tenofovir.[1][2][4][5]
Q2: What are the main factors that influence the stability of TDF in aqueous solutions?
A2: The stability of TDF in aqueous solutions is primarily influenced by:
-
pH: TDF is significantly more stable in acidic conditions (pH 2-6) and its degradation rate increases as the pH becomes more alkaline.[1][6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.[7]
-
Presence of Enzymes: In biological matrices, enzymes such as esterases and lipases can rapidly hydrolyze TDF.[1][8]
-
Moisture: For solid forms of TDF, the presence of moisture can lead to degradation.[9][10]
-
Oxidizing Agents: TDF is also susceptible to oxidative degradation.[9][11][12]
Q3: What are the expected degradation products of TDF in an aqueous solution?
A3: The primary degradation products of TDF in aqueous solution are tenofovir monophosphonate ester (TFV-ME) and tenofovir (TFV).[1][2][4] Under certain stress conditions, such as thermal stress, other degradation products can also be formed.[7][13] The hydrolysis process also releases isopropanol, formaldehyde, and carbon dioxide.[4]
Q4: How can I prepare a stable aqueous stock solution of TDF for my experiments?
A4: Due to its limited stability in aqueous solutions, it is recommended to prepare fresh solutions of TDF before use. If a stock solution is necessary, consider the following:
-
Solvent: For maximum solubility in aqueous buffers, it is recommended to first dissolve TDF in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice.[14]
-
pH: Prepare the aqueous solution at an acidic pH (ideally below 6.0) to minimize hydrolysis.[1][6]
-
Storage: Store the stock solution at a low temperature (e.g., -20°C) and for the shortest possible duration.[14] It is not recommended to store aqueous solutions for more than one day.[14][15]
Q5: Are there any visual indicators of TDF degradation in my solution?
A5: Visual inspection alone is not a reliable method to assess TDF degradation, as the degradation products are typically soluble and do not cause a change in the appearance of the solution. The most reliable way to monitor degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[12][16][17]
Troubleshooting Guides
Issue 1: Rapid Loss of TDF Potency in In Vitro Assays
Possible Cause: Hydrolysis of TDF in the cell culture medium.
Troubleshooting Steps:
-
pH of the Medium: Measure the pH of your cell culture medium. Most culture media are buffered around pH 7.4, a condition where TDF hydrolysis is known to occur.[1]
-
Incubation Time: Consider the duration of your experiment. The longer the incubation time, the more significant the degradation will be.
-
Freshly Prepared Solutions: Always use freshly prepared TDF solutions for your experiments. Avoid using stock solutions that have been stored for extended periods, even if frozen.
-
Control Experiments: Include a control experiment where TDF is incubated in the cell culture medium for the same duration as your assay but without cells. Analyze the concentration of TDF and its degradation products over time using a validated analytical method like HPLC.
-
Alternative Prodrugs: If TDF instability is a persistent issue, consider using a more stable prodrug of tenofovir, such as tenofovir alafenamide (TAF), if appropriate for your research.[5][8]
Issue 2: Inconsistent Results in TDF Permeability Studies
Possible Cause: Degradation of TDF in the transport buffer.
Troubleshooting Steps:
-
Buffer Composition: Analyze the composition and pH of your transport buffer. Buffers with a pH above 6 will accelerate TDF degradation.[1]
-
Enzymatic Activity: If using a cell-based permeability model (e.g., Caco-2 cells), be aware of the potential for enzymatic degradation by cellular esterases.[1]
-
Sampling and Analysis: When collecting samples, immediately quench any enzymatic activity and prevent further chemical degradation by adding a suitable solvent (e.g., acetonitrile) and/or acidifying the sample. Analyze samples as quickly as possible.
-
Stability Assessment in Buffer: Perform a stability study of TDF in the transport buffer under the same experimental conditions (temperature, time) but without the cells to quantify the extent of chemical hydrolysis.
Data Presentation
Table 1: pH-Dependent Stability of this compound Fumarate (TDF) in Aqueous Solutions
| pH | Half-life at 37°C | Stability Profile |
| 1.2 | > 55 hours | Highly Stable[1] |
| 2.2 | > 150 hours | Highly Stable[1] |
| 6.8 | 16.6 ± 3.4 hours | Moderately Stable[1] |
| 7.4 | ~8 hours | Unstable[1] |
| 9.0 | 2.9 ± 0.2 hours | Very Unstable[1] |
| 11.0 | 3.4 ± 6.1 minutes | Extremely Unstable[1] |
Table 2: Solubility of this compound Fumarate (TDF)
| Solvent | Solubility at 25°C | Reference |
| Distilled Water | 13.4 mg/mL | [18] |
| Ethanol | ~5 mg/mL | [14] |
| Dimethyl sulfoxide (DMSO) | ~14 mg/mL | [14] |
| Dimethylformamide (DMF) | ~16 mg/mL | [14] |
| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL | [14] |
Experimental Protocols
Protocol 1: Stability Assessment of TDF in Aqueous Buffer by HPLC
Objective: To determine the rate of degradation of TDF in a specific aqueous buffer at a given temperature.
Materials:
-
This compound Fumarate (TDF)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of methanol and ammonium formate buffer)[13]
-
Acetonitrile (for quenching the reaction)
-
Volumetric flasks, pipettes, and vials
Methodology:
-
Solution Preparation: Prepare a stock solution of TDF in a suitable organic solvent (e.g., DMF). Dilute the stock solution with the aqueous buffer of interest to achieve the desired final concentration.
-
Incubation: Incubate the TDF solution at the desired temperature (e.g., 37°C) in a controlled temperature environment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately quench the degradation by adding a sufficient volume of acetonitrile to the aliquot to precipitate any proteins and stop enzymatic reactions (if applicable) and halt further hydrolysis.
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the peak areas of TDF and its degradation products at each time point.
-
Plot the concentration of TDF versus time to determine the degradation kinetics.
-
Calculate the half-life (t½) of TDF under the tested conditions.
-
Mandatory Visualizations
Caption: Degradation pathway of this compound (TDF).
Caption: Troubleshooting workflow for TDF instability issues.
References
- 1. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose this compound fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradants of this compound Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review and Clinical Understanding of Tenofovir: this compound Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preliminary Evaluation of Stability Data for Dolutegravir-Containing Triple Active Formulations Intended for PEPFAR. Degradation of this compound Fumarate and Tenofovir Alafenamide as the Limiting Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stress Studies of this compound Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of this compound fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. RP-HPLC Method for Degradation Study of Tenofovir Lebanon | Ubuy [ubuy.com.lb]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing HPLC Separation of Tenofovir Disoproxil and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of tenofovir disoproxil and its related compounds.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Q1: My chromatogram shows poor peak shape, specifically peak tailing, for tenofovir and its metabolites. How can I improve this?
A: Peak tailing for basic compounds like tenofovir is a common issue in reverse-phase HPLC. It often results from secondary interactions between the analyte and the stationary phase. Here are several strategies to improve peak shape:
-
Adjust Mobile Phase pH: Using a low-pH mobile phase (typically pH ≤ 3) can suppress the ionization of residual silanol groups on the silica-based column packing, minimizing unwanted interactions that cause tailing.[1]
-
Utilize Modern Columns: Employing modern, high-purity Type B silica columns, which have a lower content of acidic free silanol groups and metal contaminants, can significantly reduce peak tailing for basic compounds.[1][2] Columns with advanced end-capping also minimize these interactions.[3]
-
Add Mobile Phase Modifiers: Historically, adding a tail-suppressing agent like triethylamine (in concentrations of ≥20 mM) to the mobile phase was a common practice to block active silanol groups.[1] However, this should be done cautiously as it can affect column longevity and method robustness.
-
Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, leading to peak distortion.[4] Implementing a robust column washing procedure or using a guard column can mitigate this.[4]
Q2: The retention times for my analytes are shifting between injections. What are the likely causes and how can I stabilize them?
A: Unstable retention times are a sign of changing chromatographic conditions. The most common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. Any changes in mobile phase composition require sufficient time for the column chemistry to stabilize.
-
Mobile Phase Composition Changes: If using online mixing, fluctuations in the gradient proportioning valve can cause shifts. To diagnose this, you can manually prepare the mobile phase and bypass the mixer; if the retention times stabilize, the mixing device is the source of the problem.[4] Also, ensure solvents are well-mixed and prevent evaporation of the more volatile components.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and separation selectivity. Using a column thermostat is crucial for maintaining stable and reproducible retention times.[5]
Q3: I am struggling to achieve baseline separation between this compound (TDF) and its primary metabolite, tenofovir. What parameters can I adjust?
A: Achieving good resolution between a prodrug and its active metabolite can be challenging. Consider the following optimizations:
-
Optimize Mobile Phase Strength: Systematically adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the organic content will generally increase the retention and may improve the separation between the more polar tenofovir and the less polar TDF.
-
Implement a Gradient Elution: A gradient method, where the mobile phase composition is changed over the course of the run, is often effective for separating compounds with different polarities.[6][7][8] This allows for the elution of both early and late-eluting compounds with good peak shape.
-
Evaluate Column Chemistry: If resolution is still poor, try a different stationary phase. While C18 is common, a C8 column is less retentive and may offer different selectivity.[2] Phenyl-based columns can also provide alternative selectivity for aromatic compounds.[6]
Q4: The baseline of my chromatogram is noisy or drifting. How can I obtain a stable baseline?
A: A noisy or drifting baseline can interfere with accurate quantification, especially for low-level analytes. To resolve this:
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise. Use an online degasser or sonicate the mobile phase before use.[9]
-
Clean the System: Contamination in the mobile phase, pump, or detector flow cell can lead to a noisy baseline.[9] Use high-purity HPLC-grade solvents and flush the system regularly.
-
Check for Leaks: Leaks in the system, particularly between the pump and detector, can cause pressure fluctuations and baseline noise.
-
Ensure Proper Mixing: Inadequate mixing of mobile phase components can result in a drifting baseline. Ensure solvents are miscible and thoroughly mixed.
Q5: My HPLC system's backpressure is steadily increasing. What actions should I take?
A: An increase in backpressure typically indicates a blockage somewhere in the system.
-
Check for Column Contamination: The most common cause is the build-up of particulate matter or precipitated sample components on the column inlet frit.[4]
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap contaminants and strongly retained substances, thereby protecting the more expensive analytical column.[4]
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates that can clog the system.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound Fumarate (TDF)?
A: A robust starting method for TDF analysis is a reverse-phase HPLC (RP-HPLC) setup. Common conditions include a C18 column, a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate or acetate buffer), and UV detection around 260 nm.[6][10][12] The pH of the buffer is often adjusted to the acidic range (e.g., pH 3-5) to ensure good peak shape.[5][13]
Q2: What are the key metabolites and degradation products of this compound?
A: this compound fumarate (TDF) is a prodrug that is rapidly converted in the body to its active form, tenofovir (also known as PMPA).[14][15] Intracellularly, tenofovir is then phosphorylated to the active metabolite, tenofovir diphosphate , which inhibits viral replication.[16] During stability studies, TDF is known to degrade under stress conditions, particularly in acidic, alkaline, and oxidative environments, leading to various degradation products.[16][17]
Q3: How does the HPLC separation of Tenofovir Alafenamide (TAF) differ from that of TDF?
A: Tenofovir alafenamide (TAF) is another prodrug of tenofovir with a different chemical structure than TDF, designed for more efficient delivery of tenofovir into target cells. This structural difference results in different physicochemical properties, including polarity and retention behavior on a reverse-phase column. Therefore, an HPLC method optimized for TDF will likely require re-optimization for TAF, particularly concerning the mobile phase composition (organic/aqueous ratio) and potentially the pH, to achieve adequate retention and separation from its related substances.[11][18][19][20]
Q4: What conditions are typically used in forced degradation studies for a stability-indicating method for TDF?
A: To develop a stability-indicating method, the drug is subjected to various stress conditions as per ICH guidelines to ensure the analytical method can separate the intact drug from any degradation products. For TDF, typical forced degradation studies include:
-
Acidic Hydrolysis: (e.g., 1N HCl)[18]
-
Alkaline Hydrolysis: (e.g., 0.1N NaOH)[18]
-
Oxidative Degradation: (e.g., 3% H₂O₂)[18]
-
Thermal Degradation: (e.g., dry heat at 70°C)[18]
-
Photolytic Degradation: (Exposure to UV light) Studies have shown that TDF is highly susceptible to degradation under acidic, alkaline, and oxidative conditions.[16][17]
Data Presentation: Example HPLC Methods
The tables below summarize typical chromatographic conditions found in the literature for the analysis of TDF and TAF.
Table 1: Example HPLC Methods for this compound Fumarate (TDF) Analysis
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
|---|---|---|---|---|---|
| TDF | C18 (4.6 x 250 mm, 5 µm) | Buffer:Acetonitrile (60:40) | 1.0 | 260 | 3.0[12] |
| TDF | Hyper ODS2 C18 | Methanol:Phosphate Buffer pH 5 (90:10) | 1.2 | 260 | 2.1[10] |
| TDF, Lamivudine, Efavirenz | Kromasil C18 (150 x 4.6 mm, 5 µm) | Methanol:Phosphate Buffer pH 5 (70:30) | 1.0 | 254 | 3.96 (TDF)[5] |
| TDF, Emtricitabine | C18 | Methanol:Water pH 3.8 (70:30) | 0.8 | 261 | Not Specified[13] |
| Tenofovir (from TDF) | Zorbax SB C18 (150 x 4.6 mm, 5 µm) | Gradient of Acetonitrile and Phosphate Buffer pH 7.4 | 1.0 | 260 | 4.5[21] |
Table 2: Example HPLC Methods for Tenofovir Alafenamide (TAF) Analysis
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
|---|---|---|---|---|---|
| TAF, Emtricitabine | Kromasil C18 | Methanol:Water pH 3 (40:60) | 0.9 | 252 | Not Specified[18] |
| TAF, Emtricitabine | C18 (4.6 x 250 mm, 5 µm) | Methanol:Water pH 3 (60:40) | 1.0 | 260 | 7.38 (TAF)[11] |
| TAF | Inertsil C18 | Acetonitrile:Ammonium Formate Buffer pH 5 (40:60) | 1.0 | 261 | Not Specified[20] |
| TAF and impurities | Inertsil ODS C18 (100 x 4.6 mm, 5 µm) | Gradient of ACN/THF and Ammonium Acetate Buffer pH 6 | 1.5 | 260 | 6.5 (TAF)[19] |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions (TDF)
This protocol is a general guideline based on common practices.[5][10]
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of this compound Fumarate reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol and sonicate for 10-15 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly. This solution should be stored under appropriate conditions (e.g., refrigerated).
-
Working Standard Solutions: Prepare a series of working standard solutions by making appropriate dilutions of the stock solution into 10 mL volumetric flasks using the mobile phase as the diluent. For example, to prepare a 60 µg/mL solution, dilute 0.6 mL of the stock solution to 10 mL.[10]
Protocol 2: General RP-HPLC Method for TDF Analysis
This protocol outlines a typical analytical run.[5][12]
-
System Preparation: Prepare the mobile phase as specified by your validated method (e.g., Methanol:Phosphate Buffer pH 5 in a 70:30 v/v ratio).[5] Filter the mobile phase through a 0.45 µm membrane filter and degas it for at least 15 minutes using sonication or an online degasser.[10]
-
Column Installation and Equilibration: Install the appropriate column (e.g., C18, 150 mm x 4.6 mm, 5 µm). Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 40°C).[5] Equilibrate the column by pumping the mobile phase through it until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability: Inject a standard solution multiple times (e.g., 5-6 injections) to verify that the system is performing adequately. Check parameters like retention time repeatability (%RSD), peak asymmetry (tailing factor), and theoretical plates.
-
Sample Analysis: Once system suitability is confirmed, inject the blank (diluent), standard solutions, and sample solutions in a defined sequence.
-
Data Acquisition: Monitor the elution at the specified wavelength (e.g., 254 nm or 260 nm) and record the chromatograms.[5][12]
Visualizations
Caption: Metabolic activation of this compound.
Caption: General workflow for HPLC analysis.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. RP-HPLC method for simultaneous estimation of this compound fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. CN107179355B - Method for separating and detecting tenofovir alafenamide and related substances thereof - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mastelf.com [mastelf.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. sphinxsai.com [sphinxsai.com]
- 12. rjptonline.org [rjptonline.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, this compound Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. thaiscience.info [thaiscience.info]
- 17. academic.oup.com [academic.oup.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. rjptonline.org [rjptonline.org]
- 21. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Cellular Uptake of Tenofovir Disoproxil
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tenofovir disoproxil (TDF). This resource provides troubleshooting guidance and frequently asked questions to help you enhance the cellular uptake of TDF in your in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro studies of TDF uptake.
| Issue | Potential Cause | Recommended Action |
| Low intracellular concentration of tenofovir diphosphate (TFV-DP) | 1. Inefficient passive diffusion of TDF. | - Ensure the integrity of your cell monolayer for permeability assays.[1] - Consider nanoparticle encapsulation (e.g., PLGA, PCL) to potentially improve cellular entry.[2][3][4] - For oral delivery models, explore lipid-based prodrugs of tenofovir to leverage lymphatic uptake mechanisms.[5] |
| 2. Saturation of intracellular carboxylesterases. | - Perform a dose-response experiment to determine if TDF uptake is saturable in your cell line.[6][7][8][9] - If saturation is observed, consider using lower concentrations of TDF over a longer incubation period. | |
| 3. High activity of efflux transporters. | - Identify the predominant efflux transporters in your cell line (e.g., MRP4).[10] - Use a known inhibitor of the specific efflux transporter to see if intracellular TFV-DP levels increase. Be mindful of potential off-target effects of the inhibitor. | |
| 4. Rapid hydrolysis of TDF to Tenofovir (TFV) extracellularly. | - Minimize incubation times where possible. - Analyze the extracellular medium for TFV concentrations to assess the extent of extracellular hydrolysis. | |
| High variability in replicate experiments | 1. Inconsistent cell seeding density. | - Ensure a consistent number of cells are seeded in each well. - Perform cell counts before initiating the uptake experiment. |
| 2. Variation in incubation time or temperature. | - Use a calibrated incubator and timer to ensure consistent experimental conditions. | |
| 3. Issues with the analytical method (e.g., HPLC-MS/MS). | - Validate your analytical method for quantifying TDF, TFV, and TFV-DP. - Include internal standards to account for variations in sample processing and instrument response. | |
| Unexpected cytotoxicity | 1. High concentration of TDF or formulation components. | - Determine the EC50 of TDF in your cell line using a cell viability assay (e.g., MTS assay).[6] - If using a nanoparticle formulation, test the cytotoxicity of the blank nanoparticles.[2] |
| 2. Off-target effects of the compound. | - Investigate potential downstream signaling pathway modulation, such as the PI3K/Akt/mTOR pathway, which has been shown to be affected by TDF in certain cell types.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (TDF) cellular uptake?
A1: TDF, being a prodrug of tenofovir (TFV), is designed to be more lipophilic. This allows it to primarily enter cells via passive diffusion, an energy-independent process.[6][7][8][9] This is in contrast to TFV, which has poor cell permeability and relies on energy-dependent mechanisms like endocytosis.[6][9]
Q2: How is TDF converted to its active form intracellularly?
A2: Once inside the cell, TDF undergoes a two-step conversion process. First, it is hydrolyzed by intracellular carboxylesterases to tenofovir (TFV).[6][12] Subsequently, TFV is phosphorylated by cellular kinases to tenofovir monophosphate (TFV-MP) and then to the active metabolite, tenofovir diphosphate (TFV-DP).[12][13]
Q3: Why am I observing lower than expected intracellular levels of the active metabolite, TFV-DP?
A3: Several factors could contribute to this. The intracellular enzymes responsible for converting TDF to TFV may be saturated.[6][7][8][9] Additionally, efflux transporters, such as Multidrug Resistance-Associated Protein 4 (MRP4), can actively pump tenofovir out of the cell, reducing the intracellular concentration available for phosphorylation.[10]
Q4: Can nanoparticle formulations improve the cellular uptake of TDF?
A4: Yes, encapsulating TDF in polymeric nanoparticles (e.g., PLGA, PCL) has been shown to be a promising strategy.[2][3][4][14] Nanoparticles can protect TDF from premature degradation, provide sustained release, and may enhance uptake through various endocytic pathways.[2][3]
Q5: What role do influx and efflux transporters play in TDF uptake?
A5: While TDF uptake is primarily through passive diffusion, its metabolite, tenofovir, is a substrate for both influx and efflux transporters. Influx transporters like Organic Anion Transporters (OATs) are more relevant for tenofovir uptake from the bloodstream into cells, particularly in the kidney.[15][16] Efflux transporters, which are part of the ATP-binding cassette (ABC) superfamily, actively pump substrates out of cells and can reduce the intracellular accumulation of tenofovir.[10][17][18]
Quantitative Data Summary
The following tables summarize quantitative data on TDF uptake and its effects from various in vitro studies.
Table 1: In Vitro Uptake of this compound (TDF) vs. Tenofovir (TFV)
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Uptake (pmol/10⁶ cells) | Reference |
| Vaginal Epithelial Cells (VK2) | [³H]TDF | 0.5 | 1 | 42 | [6] |
| [³H]TFV | 0.5 | 1 | 2.7 | [6] | |
| Jurkat T Cells | [³H]TDF | 0.5 | 1 | 4.8 | [6] |
| [³H]TFV | 0.5 | 1 | 0.44 | [6] |
Table 2: 50% Effective Concentration (EC50) of Tenofovir and its Prodrugs against HBV
| Compound | Cell Line | EC50 (µM) | Reference |
| Tenofovir | HepG2 2.2.15 | 1.1 | [1] |
| This compound | HepG2 2.2.15 | 0.02 | [1] |
| Adefovir | HepG2 2.2.15 | 0.8 | [1] |
Experimental Protocols
1. General Protocol for In Vitro TDF Uptake Assay
This protocol outlines a general procedure for quantifying the cellular uptake of TDF.
-
Cell Culture: Plate cells (e.g., HepG2, Caco-2, or relevant cell line) in 12-well plates and grow to confluence.[1]
-
Drug Incubation: Add TDF (radiolabeled or unlabeled) at the desired concentration to the cell culture medium. Incubate for specific time points (e.g., 2, 6, 24 hours).[1]
-
Cell Lysis: After incubation, aspirate the drug-containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable buffer (e.g., 70% methanol).[1]
-
Sample Analysis:
-
For radiolabeled TDF, quantify the radioactivity in the cell lysate using a scintillation counter.
-
For unlabeled TDF, quantify the intracellular concentrations of TDF, TFV, and TFV-DP using a validated LC-MS/MS method.[1]
-
-
Data Normalization: Normalize the uptake data to the protein concentration or cell number in each well.
2. Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound.
-
Cell Seeding: Seed Caco-2 cells on Transwell inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Drug Application: Add the test compound (TDF) to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Analysis: Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.
Visualizations
References
- 1. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Responsive Nanoparticles Releasing Tenofovir for The Prevention of HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential Mechanisms of Tenofovir and this compound Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Differential Mechanisms of Tenofovir and this compound Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway | PLOS One [journals.plos.org]
- 12. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 13. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and evaluation of polymeric micelles for improved oral delivery of this compound fumarate and zidovudine using poly-lactic-co-glycolic acid nanoparticles [uwcscholar.uwc.ac.za]
- 15. The role of drug transporters in the kidney: lessons from tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioivt.com [bioivt.com]
- 18. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
Technical Support Center: Addressing Lot-to-Lot Variability of Tenofovir Disoproxil
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of experimental results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential for lot-to-lot variability of tenofovir disoproxil, a critical antiretroviral agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of lot-to-lot variability in this compound fumarate (TDF)?
A1: Lot-to-lot variability of TDF can stem from several factors, primarily related to the manufacturing process and chemical stability of the compound. Key contributors include:
-
Impurities: The synthesis of TDF can generate various process-related impurities.[1][2] The types and levels of these impurities can differ between manufacturing batches.
-
Degradation Products: TDF is susceptible to degradation under various conditions such as acid, alkali, heat, and oxidation, leading to the formation of degradation products that can affect its purity and activity.[2]
-
Enantiomeric Purity: The presence of the (S)-enantiomer, an impurity, can vary between lots and needs to be controlled.
-
Physical Properties: Differences in crystalline form, particle size, and solubility can also contribute to variability in dissolution rates and bioavailability in in vitro and in vivo models.
Q2: What are some of the common impurities found in TDF?
A2: Several impurities have been identified in TDF, originating from the synthesis process or degradation. According to the International Pharmacopoeia, these include synthesis-related impurities and degradation products.[1][3] Some common impurities include:
-
Tenofovir Isoproxil Monoester
-
9-Propenyladenine
-
Chloromethyl isopropyl carbonate
-
This compound (S)-enantiomer
Q3: How can lot-to-lot variability of TDF impact my experimental results?
A3: Inconsistent lots of TDF can significantly affect experimental outcomes by:
-
Altering Potency: The presence of impurities or degradation products can reduce the effective concentration of the active compound, leading to lower than expected anti-HIV activity.
-
Introducing Toxicity: Some impurities may exhibit cytotoxic effects, confounding experimental results and potentially leading to misinterpretation of the drug's safety profile.
-
Variable Cellular Uptake and Metabolism: Differences in physical properties between lots could affect the rate and extent of drug uptake into cells and its subsequent conversion to the active metabolite, tenofovir diphosphate.
-
Inconsistent Analytical Readings: Variability in purity and impurity profiles can lead to discrepancies in analytical measurements, such as HPLC and mass spectrometry, making it difficult to compare results across experiments.
Q4: Are there established limits for impurities in TDF?
A4: Yes, pharmacopoeias such as The International Pharmacopoeia provide specifications for the purity of this compound fumarate and set limits for specific impurities. For example, the substance should contain not less than 98.5% and not more than 101.0% of this compound fumarate.[1] Limits are also set for specific mutagenic impurities like 9-propenyladenine (not more than 5 ppm) and chloromethyl isopropyl carbonate (not more than 50 ppm).[1]
Troubleshooting Guides
Problem: Inconsistent anti-HIV activity observed between different experiments using new lots of TDF.
| Possible Cause | Troubleshooting Step |
| Lower Purity of a New Lot | 1. Request the Certificate of Analysis (CoA) for each lot from the supplier. Compare the purity specifications. 2. Perform an in-house purity assessment using a validated HPLC method (see Experimental Protocols section). |
| Presence of Antagonistic Impurities | 1. Analyze the impurity profile of each lot using HPLC or LC-MS. 2. If significant differences in impurity peaks are observed, consider that an unknown impurity may be interfering with the assay. |
| Degradation of TDF Stock Solution | 1. Prepare fresh stock solutions from the powder for each experiment. 2. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[4] 3. Protect stock solutions from light. |
Problem: Unexpected cytotoxicity observed in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Presence of a Cytotoxic Impurity | 1. Review the CoA for any specified impurities with known toxicity. 2. Perform a dose-response cytotoxicity assay with each new lot of TDF to establish its specific toxicity profile. 3. If possible, use LC-MS to identify and quantify impurities that may be responsible for the observed toxicity. |
| Incorrect Solvent or Final Solvent Concentration | 1. Ensure the solvent used to dissolve TDF (e.g., DMSO) is of high purity and is used at a final concentration that is non-toxic to the cells. 2. Run a solvent-only control in your cytotoxicity assay. |
Quantitative Data
The following table summarizes typical quality control parameters for this compound fumarate based on available Certificates of Analysis and pharmacopoeial information. Note that lot-to-lot variability is expected, and these values represent a general range.
| Parameter | Typical Specification | Reference |
| Assay (Purity) | 98.5% - 101.0% | [1] |
| Water Content | ≤ 1.0% | [1] |
| Heavy Metals | ≤ 20 µg/g | [1] |
| Sulfated Ash | ≤ 0.2% | [1] |
| 9-Propenyladenine | ≤ 5 ppm | [1] |
| Chloromethyl isopropyl carbonate | ≤ 50 ppm | [1] |
| (S)-enantiomer | Specification defined by manufacturer/pharmacopoeia | [5] |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound Fumarate
This protocol provides a general method for the analysis of TDF purity and the identification of related substances. It is based on common practices found in the literature.[6][7][8]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and a solvent like acetonitrile or methanol. A common mobile phase is a mixture of Buffer: Acetonitrile in a 60:40 ratio.[6][8]
-
Flow Rate: 1.0 mL/min.[6]
-
Standard Preparation: Prepare a standard stock solution of TDF of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.[7]
-
Sample Preparation: Accurately weigh and dissolve the TDF from the lot to a known concentration in the same solvent as the standard.
-
Procedure:
-
Inject a blank (solvent) to establish the baseline.
-
Inject the standard solution to determine the retention time and peak area of TDF.
-
Inject the sample solution.
-
Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. Impurities can be identified by their relative retention times if reference standards are available.
-
Protocol 2: In Vitro Anti-HIV Activity Assay
This protocol outlines a general procedure to assess the biological activity of different lots of TDF.
-
Cell Lines: Use a susceptible T-cell line (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs).
-
Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or a clinical isolate.
-
Procedure:
-
Prepare serial dilutions of each lot of TDF.
-
Pre-incubate the cells with the different concentrations of TDF for a set period (e.g., 2 hours).
-
Infect the cells with a known amount of HIV-1.
-
Culture the infected cells for a period of 3-7 days.
-
Measure the extent of viral replication using a suitable method, such as a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Calculate the 50% effective concentration (EC50) for each lot of TDF. A significant difference in EC50 values between lots may indicate variability in potency.
-
Visualizations
Caption: Intracellular metabolic pathway of this compound.
Caption: Experimental workflow for assessing lot-to-lot variability.
References
- 1. digicollections.net [digicollections.net]
- 2. Stress Studies of this compound Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Tenofovir Disoproxil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on tenofovir disoproxil fumarate (TDF).
Frequently Asked Questions (FAQs)
Q1: What are the common stress conditions for forced degradation studies of this compound Fumarate?
Forced degradation studies for TDF typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to understand its intrinsic stability and identify potential degradation products.[1][2]
Q2: Which analytical techniques are most suitable for analyzing the degradation products of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detectors are the most common and effective techniques for separating and identifying TDF degradation products.[3] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized.[1][2] For structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.[3][4]
Q3: What are the major degradation pathways for this compound?
The primary degradation pathway for TDF under hydrolytic (acidic, alkaline, and neutral) conditions is the cleavage of the ester linkages, leading to the formation of tenofovir monoisoproxil and ultimately tenofovir.[4] Thermal degradation involves the decomposition of the carboxylic ester and the phosphoric disoproxil sections of the molecule.[1][5]
Q4: Are there any known process-related impurities of this compound that I should be aware of?
Yes, several process-related impurities of TDF have been identified and characterized. These can include starting materials, intermediates, and by-products from the synthesis process. Some known process impurities include mono-POC Tenofovir, mono-POC methyl Tenofovir, and this compound carbamate.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Degradation Profiles in Acidic Hydrolysis
Possible Cause: Variability in experimental parameters such as acid concentration, temperature, or reaction time can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Protocol: Ensure a consistent and well-documented protocol is followed for all experiments. Refer to the detailed experimental protocol below for a recommended starting point.
-
Control Temperature: Use a calibrated water bath or heating block to maintain a constant temperature throughout the experiment. Even minor temperature fluctuations can significantly impact the rate of hydrolysis.
-
Accurate Reagent Preparation: Prepare fresh acid solutions for each experiment and verify the concentration.
-
Time Management: Use a timer to ensure accurate reaction times. Quench the reaction immediately at the specified time point to prevent further degradation.
-
Inert Atmosphere: While not always necessary for acidic hydrolysis, consider performing the reaction under an inert atmosphere (e.g., nitrogen) to rule out any potential oxidative contribution.
Issue 2: Co-elution of Impurities in HPLC Analysis
Possible Cause: The chromatographic method may not have sufficient resolution to separate all degradation products and the parent drug.
Troubleshooting Steps:
-
Method Optimization:
-
Gradient Elution: If using an isocratic method, switch to a gradient elution to improve separation. Experiment with different gradient profiles (slope and duration).
-
Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. Trying a different organic modifier (e.g., methanol instead of acetonitrile) or altering the pH of the aqueous phase can significantly impact selectivity.
-
Column Chemistry: If optimization of the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18).
-
-
Detector Settings: Ensure the detector wavelength is optimal for detecting both the parent drug and the impurities. A photodiode array (PDA) detector can be beneficial for identifying co-eluting peaks by examining their UV spectra.
-
Sample Preparation: Ensure the sample is fully dissolved and filtered before injection to prevent column clogging and peak distortion.
Issue 3: Difficulty in Identifying Unknown Impurities
Possible Cause: The concentration of the impurity may be too low for characterization, or the available analytical techniques may not be sufficient for structural elucidation.
Troubleshooting Steps:
-
Enrichment of Impurity: If the impurity is present at a low level, it may be necessary to generate a larger quantity by scaling up the forced degradation experiment. Preparative HPLC can then be used to isolate the impurity for further analysis.
-
LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to obtain fragmentation patterns of the unknown impurity. This data can provide valuable information about its structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful technique for unambiguous structure elucidation.[3][4]
Experimental Protocols
Acidic Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound Fumarate in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Mix a known volume of the stock solution with an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Incubation: Keep the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC or UPLC analysis.
Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound Fumarate as described for acidic hydrolysis.
-
Stress Condition: Mix a known volume of the stock solution with an equal volume of 0.1 N Sodium Hydroxide (NaOH).
-
Incubation: Keep the solution at room temperature for a short duration (e.g., 10 minutes) due to the high susceptibility of TDF to alkaline degradation.
-
Neutralization: Neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Analysis: Dilute the neutralized solution with the mobile phase for chromatographic analysis.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound Fumarate as described previously.
-
Stress Condition: Mix a known volume of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Analysis: Dilute the solution with the mobile phase for analysis. It is important to ensure that the hydrogen peroxide does not interfere with the analytical method.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound Fumarate
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 4 hours | 40°C | 10.95% | [5][7] |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | 40°C | 10.6% | [5][7] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | Room Temp | 12.22% | [5][7] |
| Neutral Hydrolysis | Water | 4 hours | 40°C | 12.26% | [5][7] |
| Thermal Degradation | Dry Heat | 8 hours | 60°C | - | [3][4] |
| Photolytic Degradation | 1.2 million lux hours and 200 watts hours/sq·mts | 8 hours | - | - | [2] |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Stress Studies of this compound Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of this compound fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradants of this compound Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Scale-up of Tenofovir Disoproxil Fumarate (TDF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Tenofovir Disoproxil Fumarate (TDF).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of TDF, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of TDF (below 20%) | Suboptimal reaction conditions in one or more stages of the synthesis.[1][2] Inefficient purification and isolation procedures. | Review and optimize key process parameters such as temperature, reaction time, and reagent stoichiometry in each step.[1] Implement a telescoped process for the second stage to avoid extraction and solvent exchange losses.[1][2] |
| High levels of N-hydroxymethylated impurities | Presence of water in the reaction mixture during the final alkylation step.[1] | Ensure the use of anhydrous solvents and reagents. Dry the tenofovir intermediate thoroughly before use. Maintain water content below 500 ppm in the reaction mixture.[1] |
| Formation of regioisomers during the synthesis of (R)-9-(2-hydroxypropyl)adenine | Non-selective alkylation of adenine.[1] | While some regioisomer formation is common, purification by crystallization from a methanol/isopropanol mixture can significantly improve the purity of the desired N9-alkylated product.[1] |
| Incomplete reaction in the final alkylation step to form the diester | Poor solubility of tenofovir and its salts in the reaction solvent.[1] Inefficient base. | Use a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[1] Employ a non-nucleophilic amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] Consider the addition of a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to improve reaction rate and conversion.[1] |
| Product decomposition during workup and isolation | Hydrolysis of the disoproxil side chains due to the presence of water and/or prolonged exposure to non-optimal pH conditions.[1] | Develop a nonaqueous workup process to remove NMP and triethylamine.[1] Minimize the exposure of the product to aqueous conditions and control the pH during isolation. |
| Difficulty in removing NMP and triethylamine from the final product | High boiling point of NMP and the basic nature of triethylamine can complicate their removal. | Implement a nonaqueous workup using cyclohexane extraction to partition NMP and TEA away from the product.[1] |
| High levels of unknown impurities in the final product | Side reactions due to suboptimal reaction conditions or impurities in starting materials. | Conduct a thorough impurity profiling study to identify the structure of the unknown impurities.[3][4] Once identified, adjust reaction conditions to minimize their formation. Ensure the purity of all starting materials and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the typical three-stage manufacturing process for this compound Fumarate?
A1: The manufacturing process for TDF is typically a three-stage synthesis:
-
Stage 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine: This involves the reaction of adenine with (R)-propylene carbonate.[1]
-
Stage 2: Synthesis of Tenofovir (PMPA): The secondary alcohol from Stage 1 is alkylated with a tosylated hydroxymethylphosphonate diester, followed by hydrolysis of the phosphonate esters to yield tenofovir.[1]
-
Stage 3: Synthesis of this compound Fumarate: Tenofovir is reacted with chloromethyl isopropyl carbonate in an alkylative esterification to produce the this compound free base, which is then treated with fumaric acid to crystallize TDF.[1]
Q2: What are the most critical parameters to control during the final alkylation step (Stage 3)?
A2: The most critical parameters for the synthesis of the this compound diester are:
-
Water Content: The reaction is highly sensitive to water, which leads to the formation of N-hydroxymethylated impurities. Maintaining anhydrous conditions is crucial.[1]
-
Base Selection: A non-nucleophilic amine base like triethylamine is preferred.[1]
-
Reaction Temperature: A temperature range of 50-60 °C is optimal when using a phase-transfer catalyst, as it maximizes conversion while minimizing product decomposition.[1]
-
Solvent: N-methyl-2-pyrrolidone (NMP) has been identified as the optimal solvent for this stage.[1]
Q3: How can the overall yield of the TDF synthesis be improved?
A3: The overall yield, which can be as low as 13%, can be significantly improved to around 24% through several process optimizations.[1][2] Key improvements include:
-
Implementing a "telescoped" process for the second stage, which avoids a separate extraction and solvent exchange step.[1][2]
-
Optimizing the final alkylation reaction by adding a quaternary ammonium salt as a phase-transfer catalyst.[1][2]
-
Developing a nonaqueous workup procedure to minimize product decomposition during isolation.[1][2]
Q4: What are the common impurities found in TDF synthesis and how can they be controlled?
A4: Common impurities include N-hydroxymethylated byproducts, monoester intermediates, and regioisomers of the initial adenine alkylation.[1][3]
-
N-hydroxymethylated impurities: Controlled by minimizing water in the final alkylation step.[1]
-
Monoester intermediate: Can be minimized by driving the final alkylation reaction to completion through optimized conditions.[1]
-
Regioisomers: The formation of the N7 and N3 isomers of adenine can be minimized by careful control of reaction conditions in the first stage, and the desired N9 isomer can be purified by crystallization.[1]
-
Other process-related impurities can be identified through analytical techniques and their formation can be minimized by adjusting the synthetic route and purification methods.[3][4]
Quantitative Data Summary
Table 1: Impact of Water Content on N-hydroxymethylated Impurity Formation in Stage 3a [1]
| Water Content in Reaction Mixture | N-hydroxymethylated Impurity Level |
| >6000 ppm | >25% |
| <500 ppm | 5-10% |
| <50 ppm | Still present, suggesting multiple formation mechanisms |
Table 2: Effect of Reaction Temperature on Product Stability in Stage 3a (with Phase Transfer Catalyst) [1]
| Reaction Temperature | Product Stability |
| 70 °C | Significant product decomposition |
| 60 °C | Improved stability |
| 50-60 °C | Optimal range for maximizing conversion and stability |
Table 3: Comparison of Overall Yield Before and After Process Optimization [1][2]
| Process | Overall Yield |
| Original Process | ~13% |
| Optimized Process | ~24% |
Experimental Protocols
Protocol 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine (Stage 1) [1]
-
Combine adenine and 1.3 equivalents of (R)-propylene carbonate in N,N-dimethylformamide (DMF).
-
Add sodium hydroxide as a catalyst.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture.
-
Add a 1:1 mixture of methanol/isopropanol to crystallize the product.
-
Filter the solids and wash to yield (R)-9-(2-hydroxypropyl)adenine with high purity.
Protocol 2: Optimized Synthesis of this compound (Stage 3a) [1]
-
Charge a reactor with anhydrous tenofovir and N-methyl-2-pyrrolidone (NMP).
-
Add a non-nucleophilic base (e.g., triethylamine) and a quaternary ammonium salt (e.g., tetrabutylammonium bromide).
-
Heat the mixture to 50-60 °C.
-
Slowly add chloromethyl isopropyl carbonate to the reaction mixture.
-
Maintain the temperature and stir until the reaction is complete, monitoring by HPLC.
-
Upon completion, cool the reaction mixture.
Protocol 3: Nonaqueous Workup and Isolation of this compound Fumarate (Stage 3b/3c) [1]
-
To the cooled reaction mixture from Protocol 2, add cyclohexane to form a two-phase system.
-
Separate the layers. The product remains in the NMP layer.
-
Extract the NMP layer multiple times with cyclohexane to remove residual triethylamine and other impurities.
-
The resulting solution of this compound free base in NMP can be used directly for salt formation.
-
Add a solution of fumaric acid in an appropriate solvent to the this compound solution to crystallize this compound Fumarate.
-
Filter, wash, and dry the final product.
Visualizations
References
enhancing the permeability of tenofovir disoproxil for in vitro barrier models
Welcome to the technical support center for researchers investigating the in vitro permeability of Tenofovir Disoproxil Fumarate (TDF). This resource provides detailed answers, troubleshooting guides, and protocols to address common challenges encountered during experiments with in vitro barrier models like Caco-2 cells.
Frequently Asked Questions (FAQs)
Q1: Why is the intrinsic permeability of this compound Fumarate (TDF) low?
A1: this compound Fumarate is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low permeability.[1][2][3] Its low permeability is a significant factor limiting its oral bioavailability.[4][5][6] This poor membrane penetration is a primary reason researchers explore methods for permeability enhancement.
Q2: What is the role of P-glycoprotein (P-gp) in TDF transport?
A2: P-glycoprotein (P-gp) is an efflux transporter protein expressed in intestinal epithelial cells, like Caco-2, that actively pumps substrates out of the cell and back into the intestinal lumen.[7][8][9] TDF is a known substrate for P-gp.[10] This efflux activity reduces the net absorption of TDF across the cell monolayer, contributing to its low apparent permeability.[10] Using P-gp inhibitors in experiments can help quantify the impact of this efflux mechanism.[11]
Q3: What are common strategies to enhance the permeability of TDF in vitro?
A3: Several strategies are employed to overcome the permeability barrier for BCS Class III drugs like TDF:
-
Permeation Enhancers: These are chemical agents that transiently alter the integrity of the cell monolayer to increase drug transport.[12][13] They can work by opening tight junctions for paracellular transport or by altering the cell membrane to facilitate transcellular transport.[13][14]
-
Liposomal Formulations: Encapsulating tenofovir in liposomes can significantly improve its transport across Caco-2 monolayers, with studies showing up to a 10-fold increase in apparent permeability compared to an oral solution.[5][6]
-
Liquid Crystal Precursors: Formulations using precursors like glyceryl monooleate (GMO) and Pluronic F127 can form cubic phases upon hydration, which have been shown to enhance the permeation of TDF.[2][3]
-
Inhibition of Efflux Pumps: Co-administration of a P-gp inhibitor can block the efflux of TDF, thereby increasing its net transport across the cell layer.[10][11]
Q4: How do I assess the integrity of my in vitro barrier model (e.g., Caco-2 monolayer)?
A4: Monolayer integrity is crucial for reliable permeability data.[15] The two most common methods are:
-
Transepithelial Electrical Resistance (TEER): This measures the electrical resistance across the cell monolayer. A high TEER value (typically ≥200-500 Ω·cm²) indicates the formation of robust tight junctions.[11][16] TEER should be measured before and after the experiment to ensure the test compounds or enhancers do not cause irreversible damage.[17]
-
Lucifer Yellow Rejection Assay: Lucifer Yellow is a fluorescent molecule that is cell-impermeable and primarily crosses the monolayer through paracellular pathways. A low leakage rate (typically <2-3%) indicates a tight and intact monolayer.[11][17]
Troubleshooting Guide
Q: My apparent permeability (Papp) values for TDF are extremely low or inconsistent. What could be the cause?
A: Low or variable Papp values are a common challenge. Consider the following factors:
-
Monolayer Health and Integrity:
-
Check TEER values: Ensure they are consistently high before the experiment. Low TEER suggests an incomplete or damaged monolayer.[11]
-
Cell Passage Number: Use Caco-2 cells within a consistent and appropriate passage range (e.g., 15-25) as very high passage numbers can alter cell characteristics.[18]
-
Differentiation Period: Caco-2 cells require sufficient time (typically 21 days) to fully differentiate and form tight junctions.[11] An accelerated 5-day protocol exists but may yield different results.[19]
-
-
Experimental Conditions:
-
Efflux Transporter Activity: TDF is a substrate for P-gp, which will actively pump it out of the cells, resulting in a low apical-to-basolateral (A→B) Papp value.[10] To confirm this, run a bidirectional assay and calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[11]
-
Compound Stability and Recovery: TDF can be subject to enzymatic degradation. Assess the stability of TDF in the assay buffer and check the mass balance (% Recovery) to ensure the compound is not degrading or adsorbing to the plate material.[11][15]
-
-
Assay Sensitivity:
-
Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) has sufficient sensitivity to detect the low concentrations of TDF that have permeated the monolayer.[20]
-
Q: My TEER values drop significantly after applying a permeability enhancer. Is this acceptable?
A: A drop in TEER is expected when using permeability enhancers that act on tight junctions.[14] However, this effect should be transient and reversible.
-
Assess Reversibility: After removing the enhancer, the TEER values should recover to near-baseline levels. A failure to recover indicates irreversible damage or cytotoxicity.
-
Check for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the same concentration and duration to confirm that the enhancer is not killing the cells.
-
Titrate the Enhancer Concentration: The effect of enhancers is often concentration-dependent.[17] Test a range of concentrations to find an optimal level that increases permeability without causing excessive or permanent damage to the monolayer.[17]
Q: The efflux ratio (ER) of my compound is high (>2). What does this mean and how can I address it?
A: An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-gp.[11]
-
Confirm with Inhibitors: To identify the specific transporter, repeat the assay in the presence of known inhibitors. For example, use Verapamil for P-gp.[11] A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that transporter.
-
Implications for In Vivo Absorption: High efflux in vitro suggests that this mechanism could limit oral absorption in vivo.[8] Strategies to overcome this include co-dosing with an inhibitor or designing formulations that bypass or saturate the transporter.
Quantitative Data on Permeability Enhancement
The following table summarizes data on various strategies used to enhance the permeability of TDF and other BCS Class III drugs in Caco-2 models.
| Enhancer/Formulation Strategy | In Vitro Model | Key Findings | Effect on Monolayer Integrity (TEER) | Reference |
| P-gp Inhibition (by HIV PIs) | Caco-2 & MDCKII-MDR1 | Most tested HIV Protease Inhibitors increased apical-to-basolateral TDF permeation and decreased secretory transport. | Not specified, but PIs can have multifactorial effects on the barrier. | [10] |
| Liposomal Encapsulation | Caco-2 | A 10-fold increase in the apparent permeability of tenofovir was observed compared to its oral solution. | Not specified. | [5][6] |
| Liquid Crystal Precursors (GMO/Pluronic F127) | Ex vivo (Goat Intestine) | Permeation flux and permeability coefficient were significantly higher from the LCP formulation compared to a TDF solution. | Not applicable (ex vivo model). | [3] |
| Sodium Caprate (SC) | Caco-2 | Induces dilation of tight junctions, increasing paracellular transport of hydrophilic drugs. | Causes a reversible reduction in TEER. | [14] |
| Sodium Lauryl Sulfate (SLS) | Caco-2 | Disrupted Caco-2 monolayer integrity at concentrations of 0.1 mg/mL and higher. | Causes significant, potentially irreversible TEER reduction at higher concentrations. | [21] |
Experimental Protocols
Protocol: Caco-2 Bidirectional Permeability Assay for TDF
This protocol outlines the key steps for assessing the permeability and efflux potential of this compound Fumarate.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep).
-
Seed cells onto semi-permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a suitable density.
-
Culture the cells for 21-25 days to allow for full differentiation and monolayer formation.[11] Change the media every 2-3 days.
2. Monolayer Integrity Assessment:
-
Before initiating the transport study, measure the TEER of each well. Only use monolayers with TEER values ≥ 300 Ω·cm².[11]
-
Optionally, perform a Lucifer Yellow leakage test to confirm low paracellular flux.
3. Transport Experiment:
-
Gently wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[11]
-
Equilibrate the cells in transport buffer for 15-30 minutes at 37°C.
-
Prepare the dosing solutions of TDF (e.g., 10 µM) in the transport buffer. For inhibitor studies, prepare a solution with TDF and a P-gp inhibitor (e.g., Verapamil).
-
For Apical to Basolateral (A→B) Transport: Add the TDF dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[16]
-
For Basolateral to Apical (B→A) Transport: Add the TDF dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[16]
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 120 minutes).[16]
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of TDF in all samples using a validated analytical method like LC-MS/MS.[20]
-
Calculate the Apparent Permeability Coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C0)[11]
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (e.g., µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration in the donor chamber (e.g., µmol/mL).
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)[11]
-
-
Calculate Percent Recovery:
-
% Recovery = 100 * [(Vr * Cr) + (Vd * Cd)] / (Vd * C0)[11]
-
Where V is volume, C is concentration, and the subscripts r, d, and 0 refer to receiver, donor (final), and initial, respectively. A recovery between 80-120% is generally considered acceptable.
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
References
- 1. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QbD based approach for optimization of this compound fumarate loaded liquid crystal precursor with improved permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Mechanism of Active Renal Tubular Efflux of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Human Immunodeficiency Virus Protease Inhibitors on the Intestinal Absorption of this compound Fumarate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | MPA Modulates Tight Junctions' Permeability via Midkine/PI3K Pathway in Caco-2 Cells: A Possible Mechanism of Leak-Flux Diarrhea in Organ Transplanted Patients [frontiersin.org]
- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Tenofovir Disoproxil Fumarate (TDF) Analysis
This guide provides a detailed comparison of common analytical methods for the quantitative analysis of tenofovir disoproxil fumarate (TDF), a key antiretroviral drug. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technique for their specific needs. This guide summarizes key performance data, outlines detailed experimental protocols, and presents a logical workflow for cross-validation of these methods.
Data Summary: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance characteristics of UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the analysis of TDF.
Table 1: UV-Spectrophotometric Methods for TDF Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Wavelength (λmax) | 261 nm | 260 nm | 260 nm |
| Solvent | Triple distilled water | Methanol and Water | 0.1N HCl |
| Linearity Range (µg/mL) | 5 - 90 | 10 - 50 | 5 - 40 |
| Correlation Coefficient (r²) | 0.9983 | 1.00004 | 0.9999 |
| Accuracy (% Recovery) | 100.06 ± 1.24 | - | - |
| Precision (%RSD) | < 2 | - | < 2 |
| Limit of Detection (LOD) | - | - | 1.546 µg/mL |
| Limit of Quantification (LOQ) | - | - | - |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods for TDF Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hyper ODS2 C18 | Zorbax SB-C8 | Inspire C18 (150x4.6mm, 5µm) |
| Mobile Phase | Methanol: Phosphate buffer (90:10) | 50 mM Disodium hydrogen phosphate: Acetonitrile (50:50, v/v) with 0.1% TEA, pH 6.0 | Ortho-phosphoric acid buffer (pH 2.5): Methanol (30:70 v/v) |
| Flow Rate | 1.2 mL/min | - | 1.0 mL/min |
| Detection Wavelength | 260 nm | 260 nm | 272 nm |
| Retention Time | 2.1 min | < 8 min | 3.677 min |
| Linearity Range | 20 - 110 µg/mL | - | - |
| Accuracy (% Recovery) | 99.7% (standard), 96.32% (tablets) | - | - |
| Precision (%RSD) | 0.7 | - | - |
| Limit of Detection (LOD) | 0.67 ng/mL | - | - |
| Limit of Quantification (LOQ) | 2.2 ng/mL | - | - |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for TDF Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Luna C18 (100mm x 2.0mm, 3µm) | Phenomenex Synergi 4µm Polar-RP 80A (50 x 2mm) | Unichiral CMD column |
| Mobile Phase | Water (0.1% formic acid): Acetonitrile (90:10, v/v), gradient elution | Gradient of 0.1% formic acid in water and acetonitrile | Anhydrous ethanol |
| Ionization Mode | Positive Ionization | Positive Electrospray Ionization | Positive Mode |
| MRM Transition | m/z 288.0 → 176.1 and 136.1 | - | - |
| Linearity Range | 10 - 640 ng/mL (in human plasma) | 0.5 - 500 ng/mL (in plasma) | 1 - 20 µg/mL ((R)-TDF), 0.2 - 16 µg/mL ((S)-enantiomer) |
| Accuracy | 84.9 - 113.1% | < 12% bias | - |
| Precision (%RSD) | < 12.3% | < 12% | - |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | - | - |
| Limit of Detection (LOD) | - | - | 0.0015 µg/mL ((R)-TDF), 0.0012 µg/mL ((S)-enantiomer) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and can be adapted for specific laboratory conditions.
UV-Spectrophotometric Method
This method is simple, cost-effective, and suitable for the routine analysis of TDF in bulk and pharmaceutical dosage forms.
1. Instrumentation:
-
UV-Visible Spectrophotometer with 10 mm quartz cells.
2. Reagents and Solutions:
-
Triple distilled water or a suitable buffer.
-
This compound Fumarate reference standard.
3. Standard Stock Solution Preparation:
-
Accurately weigh about 100 mg of TDF and transfer to a 100 mL volumetric flask.
-
Dissolve in approximately 15 mL of the chosen solvent and then make up the volume to the mark.
-
Further dilutions can be made from this stock solution to prepare working standards within the linear range.
4. Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of TDF to a 100 mL volumetric flask.
-
Add about 25 mL of the solvent and shake for 15 minutes.
-
Make up the volume with the solvent and filter through a Whatman filter paper No. 42.
-
Dilute the filtrate to a suitable concentration for analysis.
5. Analysis:
-
Scan the standard solutions in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the sample solutions at the determined λmax.
-
Calculate the concentration of TDF in the sample using a calibration curve.
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers greater specificity and sensitivity compared to UV-spectrophotometry and is widely used for the analysis of TDF in various matrices.
1. Instrumentation:
-
HPLC system with a UV detector, autosampler, and a C18 or similar reverse-phase column.
2. Reagents and Solutions:
-
HPLC grade methanol, acetonitrile, and water.
-
Phosphate buffer or other suitable buffer.
-
This compound Fumarate reference standard.
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 90:10 v/v). The mobile phase should be filtered and degassed before use.
-
Column: A C18 column (e.g., Hyper ODS2 C18).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 260 nm.
-
Injection Volume: 20 µL.
4. Standard Stock Solution Preparation:
-
Prepare a stock solution of TDF (e.g., 1 mg/mL) by dissolving the reference standard in HPLC grade methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the linearity range.
5. Sample Preparation:
-
Similar to the UV method, extract the drug from the powdered tablets using a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the TDF peak based on its retention time and peak area compared to the standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and selective method, particularly useful for the analysis of TDF in biological matrices like plasma.
1. Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Reagents and Solutions:
-
LC-MS grade solvents (e.g., acetonitrile, water with 0.1% formic acid).
-
This compound Fumarate reference standard and an appropriate internal standard (e.g., acyclovir).
3. Chromatographic Conditions (Example):
-
Column: A C18 column suitable for LC-MS (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
4. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For tenofovir, m/z 288.0 → 176.1 and 136.1.
5. Sample Preparation (for Plasma):
-
Protein precipitation is a common sample preparation technique. Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing the internal standard.
-
Vortex and centrifuge to pellet the proteins.
-
Evaporate the supernatant and reconstitute in the mobile phase for injection.
6. Analysis:
-
Analyze the samples using the developed LC-MS/MS method.
-
Quantify TDF by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods produce comparable results. This is crucial when methods are changed or when comparing data from different laboratories or studies.
Caption: Workflow for cross-validation of analytical methods for TDF analysis.
This workflow outlines the key steps in a cross-validation study. The same set of samples (either spiked quality controls or real samples) should be analyzed using the different validated methods. The resulting concentration data is then statistically compared to determine if the methods are interchangeable. It is recommended to perform cross-validation before analyzing study samples to ensure data comparability.
A Comparative Analysis of the In Vitro Cytotoxicity of Tenofovir Disoproxil and Tenofovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of tenofovir disoproxil fumarate (TDF), a prodrug, and its active form, tenofovir (TFV). The information presented herein is supported by experimental data from various studies to assist researchers in understanding the cytotoxic profiles of these two compounds.
Executive Summary
This compound fumarate is a widely prescribed antiretroviral medication that undergoes hydrolysis to form tenofovir, which is then phosphorylated to its active diphosphate form. While TDF offers improved bioavailability, understanding the comparative cytotoxicity of the prodrug and the active compound is crucial for drug development and safety assessment. This guide summarizes the available in vitro cytotoxicity data, details the experimental methodologies used for these assessments, and provides visual representations of the metabolic pathway and experimental workflows.
The available data from multiple in vitro studies indicate that both this compound and tenofovir generally exhibit low cytotoxicity across a range of cell lines. Direct comparisons within single studies are limited, but the collective evidence suggests that the 50% cytotoxic concentrations (CC50) for both compounds are typically in the high micromolar to millimolar range, suggesting a favorable safety profile at therapeutic concentrations.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and tenofovir in various human cell lines as reported in the scientific literature. It is important to note that the experimental conditions may vary between studies.
| Compound | Cell Line | CC50 (50% Cytotoxic Concentration) | Reference(s) |
| This compound (TDF) | HepG2 (Human liver cancer cell line) | >10 µM | [1] |
| Vero (Kidney epithelial cell line) | Not toxic at tested concentrations | ||
| Tenofovir (TFV) | HepG2 (Human liver cancer cell line) | >10 µM, 398 µM | [1][2] |
| Normal Skeletal Muscle Cells | 870 µM | [2] | |
| Erythroid Progenitor Cells | >200 µM | [2] | |
| Myeloid Cell Lineage | Low cytotoxicity | [2] | |
| Renal Proximal Tubule Epithelial Cells | Low cytotoxicity | [2][3] | |
| MT-4, PBMCs, MT-2 (T-cell lines, Peripheral Blood Mononuclear Cells) | >1 mM | ||
| Vero (Kidney epithelial cell line) | Not toxic at tested concentrations | [4] |
Experimental Protocols
The cytotoxicity of this compound and tenofovir is commonly assessed using cell viability assays, such as the MTT or alamarBlue assays. Below is a detailed methodology for a typical in vitro cytotoxicity experiment.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cell line of interest (e.g., HepG2, renal proximal tubule epithelial cells)
-
Complete cell culture medium
-
This compound and Tenofovir stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or tenofovir. A set of wells is left untreated as a control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Metabolic Activation of this compound
This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The following diagram illustrates this pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Animal Models for Tenofovir Disoproxil Fumarate (TDF) Nephrotoxicity: A Comparative Guide
This guide provides a comparative analysis of established animal models for studying Tenofovir Disoproxil Fumarate (TDF)-induced nephrotoxicity. It is designed for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate models for their studies. This document summarizes key experimental data, details established protocols, and visualizes relevant biological pathways and workflows.
Introduction to TDF-Induced Nephrotoxicity
This compound fumarate (TDF) is a widely used nucleotide reverse transcriptase inhibitor for the treatment of HIV and Hepatitis B infections.[1][2] Despite its efficacy, long-term TDF therapy has been associated with renal dysfunction, primarily targeting the proximal tubules of the kidney.[2][3][4] The primary mechanism of TDF nephrotoxicity involves mitochondrial damage within these renal proximal tubular cells.[3][4][5] Understanding the pathophysiology of this adverse effect is crucial for developing safer therapeutic alternatives. Animal models that reliably replicate the key features of human TDF nephrotoxicity are indispensable tools in this endeavor.
A newer prodrug, Tenofovir Alafenamide (TAF), has been developed to reduce renal toxicity and has shown an improved safety profile in clinical trials.[6][7] TAF is designed to deliver the active tenofovir diphosphate to target cells more efficiently, resulting in lower plasma concentrations of tenofovir and consequently less exposure to the kidneys.[6] This guide will also briefly touch upon TAF as a safer alternative for comparison.
Comparative Analysis of Rodent Models for TDF Nephrotoxicity
Rodent models, particularly rats and mice, are the most commonly used systems to study TDF-induced kidney injury. These models allow for controlled investigation of dose-dependent toxicity, mechanistic pathways, and potential therapeutic interventions.
Data Presentation: Key Markers of Nephrotoxicity
The following tables summarize the quantitative data from key studies on TDF-induced nephrotoxicity in rat and mouse models. These markers are crucial for assessing the degree of renal damage.
Table 1: TDF-Induced Nephrotoxicity in Rat Models
| Species/Strain | TDF Dose | Duration | Serum Creatinine | Blood Urea Nitrogen (BUN) | Histopathological Findings | Reference |
| Wistar Rat | 600 mg/kg/day (p.o.) | 5 weeks | No significant change | Mild increase | Distortion and absence of lining epithelium of proximal convoluted tubules, mitochondrial abnormalities.[3] | [3] |
| Wistar Rat | 600 mg/kg/day (p.o.) | 5 weeks | - | - | Increased expression of NF-κB p65, iNOS, COX-2, and TNFα in the kidneys.[8] | [8] |
Table 2: TDF-Induced Nephrotoxicity in Mouse Models
| Species/Strain | TDF Dose | Duration | Serum Creatinine | Blood Urea Nitrogen (BUN) | Histopathological Findings | Reference |
| C57BL/6 Mouse | 200 mg/kg/day (p.o.) | 4 weeks | No significant increase | No significant increase | Generally safe, no significant mitochondrial injury.[9] | [9] |
| C57BL/6 Mouse | 500 mg/kg/day (p.o.) | 4 weeks | - | Significant increase | - | [9] |
| C57BL/6 Mouse | 800 mg/kg/day (p.o.) | 4 weeks | Significant increase (more than double) | Significant increase (more than double) | Pyknotic epithelial cells, acidophilic cytoplasm, congestion, and hemorrhage in renal tubules.[9] | [9] |
| BALB/c Mouse | up to 1000 mg/kg/day (p.o.) | 13 weeks | No significant change | No significant change | No significant renal toxicity observed.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of animal models. Below are generalized protocols for inducing TDF nephrotoxicity in rodents based on published studies.
Protocol 1: Induction of TDF Nephrotoxicity in Wistar Rats
-
Animal Model: Adult male Wistar rats (200-250 g).[3]
-
Housing: Standard rat cages with a 12-hour light-dark cycle, with ad libitum access to water and standard rat chow.[3]
-
TDF Administration:
-
Endpoint Analysis:
-
Blood Collection: Blood samples are collected for the analysis of serum creatinine and BUN.
-
Urine Collection: Urine can be collected to analyze for markers of tubular dysfunction such as proteinuria, glycosuria, and phosphaturia.[3]
-
Histopathology: Kidneys are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of the renal tubules.[3]
-
Electron Microscopy: For ultrastructural analysis of mitochondrial morphology.[3]
-
Protocol 2: Induction of TDF Nephrotoxicity in C57BL/6 Mice
-
Animal Model: C57BL/6 mice.[9]
-
Housing: Standard mouse cages with a 12-hour light-dark cycle, with ad libitum access to water and standard mouse chow.
-
TDF Administration:
-
Endpoint Analysis:
-
Blood Collection: Blood samples are collected weekly or at the end of the study for serum creatinine and BUN analysis.[9]
-
Urine Collection: Urine samples are collected for the measurement of micro-total protein and microalbumin.[9]
-
Histopathology: Kidneys are processed for histological examination as described in the rat protocol.[9]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of TDF nephrotoxicity.
Caption: Experimental workflow for validating a TDF nephrotoxicity animal model.
Caption: Simplified signaling pathway of TDF-induced nephrotoxicity.
Conclusion
The validation of an appropriate animal model is a critical first step in the preclinical evaluation of drug-induced nephrotoxicity. The rat and mouse models of TDF-induced kidney injury, particularly the high-dose models, have been shown to reproduce key features of the human condition, including proximal tubular damage and mitochondrial abnormalities.[3][9] The choice between a rat and a mouse model may depend on the specific research question, with rats often exhibiting a more consistent nephrotoxic response at doses translatable from human therapeutic use, while high-dose mouse models can be useful for studying severe, acute effects.[3][9] The comparison with safer alternatives like TAF in these validated models will be instrumental in the development of new and improved antiretroviral therapies with minimal renal side effects.
References
- 1. This compound Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir Nephrotoxicity: 2011 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. An overview of tenofovir and renal disease for the HIV-treating clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recovery of Tenofovir-induced Nephrotoxicity following Switch from this compound Fumarate to Tenofovir Alafenamide in Human Immunodeficiency Virus-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal safety of tenofovir alafenamide vs. This compound fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role for NF-κB inflammatory signalling pathway in this compound fumarate (TDF) induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal Dysfunction and Tubulopathy Induced by High-Dose this compound Fumarate in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of tenofovir disoproxil resistance profiles in HIV isolates
A deep dive into the genetic underpinnings of tenofovir disoproxil fumarate (TDF) resistance in HIV isolates reveals a primary antagonist: the K65R mutation in the reverse transcriptase enzyme. This comprehensive guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of TDF resistance profiles, the methodologies used to identify them, and the intricate molecular mechanisms at play.
This compound fumarate (TDF), a cornerstone of first-line antiretroviral therapy (ART), has been instrumental in the global fight against HIV.[1] However, the emergence of drug resistance poses a significant challenge to its long-term efficacy. Understanding the nuances of TDF resistance is paramount for optimizing treatment strategies and developing next-generation antiretrovirals.
The Landscape of TDF Resistance: Key Mutations and Their Impact
The primary mutation associated with TDF resistance is the K65R substitution in the HIV-1 reverse transcriptase (RT) enzyme.[1][2][3][4] This single amino acid change from lysine (K) to arginine (R) at codon 65 reduces the susceptibility of the virus to TDF.[1][2][5] While the K65R mutation is the principal pathway to TDF resistance, its prevalence in patients failing TDF-containing regimens is relatively low, observed in less than 3% of patients in some clinical trials.[3]
Several other mutations can influence TDF susceptibility, often in complex interplay with K65R. The M184V mutation, primarily associated with resistance to lamivudine (3TC) and emtricitabine (FTC), can surprisingly increase susceptibility to TDF.[6][7] Conversely, the presence of three or more thymidine analogue mutations (TAMs), which confer broad cross-resistance to nucleoside reverse transcriptase inhibitors (NRTIs), can reduce the effectiveness of TDF therapy, particularly when M41L or L210W are present.[2][7]
The prevalence of TDF resistance mutations can also vary across different HIV-1 subtypes. For instance, some studies suggest that subtype C may have a greater propensity to develop the K65R mutation compared to other subtypes.[8]
Quantifying Resistance: A Comparative Data Summary
The following tables summarize key quantitative data on the impact of various mutations on TDF susceptibility and the prevalence of these mutations in different contexts.
| Mutation/Pattern | Fold Change in TDF Susceptibility | Notes |
| K65R | 3- to 4-fold decrease[5][6] | Primary TDF resistance mutation. |
| M184V | Increased susceptibility[6][7] | Can partially counteract K65R-mediated resistance. |
| ≥ 3 TAMs (with M41L or L210W) | Reduced susceptibility[2][7] | Associated with reduced virological response to TDF. |
| Q151M complex + K65R | 9.3- to 17.0-fold decrease[6] | Represents a high level of resistance. |
| Insertions between codons 67 and 70 | High-level resistance[6] |
| Population | Prevalence of K65R | Context |
| Treatment-naive patients in clinical trials | < 3%[3] | In patients initiating TDF-containing regimens. |
| Patients failing TDF-based first-line ART in South Africa (subtype C) | 12%[8][9] | |
| Individuals with breakthrough HIV infection on PrEP | Higher than in treatment-naive populations, especially if PrEP is initiated during acute infection.[9][10][11] |
Unraveling Resistance: Experimental Protocols
The determination of HIV drug resistance relies on two primary methodologies: genotypic and phenotypic assays.
Genotypic Resistance Testing
This method involves sequencing the HIV reverse transcriptase gene to identify known resistance-associated mutations.
Workflow for Genotypic Analysis:
Detailed Steps:
-
Sample Collection: Whole blood is collected from the patient, and plasma is separated.
-
Viral RNA Extraction: HIV-1 RNA is extracted from the plasma using commercially available kits.
-
Reverse Transcription and PCR (RT-PCR): The viral RNA is reverse transcribed into complementary DNA (cDNA), and the reverse transcriptase gene is amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the reverse transcriptase gene.
-
Sequence Analysis and Interpretation: The obtained sequence is compared to a wild-type reference sequence to identify mutations. The identified mutations are then interpreted using databases like the Stanford University HIV Drug Resistance Database to predict the level of resistance to various antiretroviral drugs.[12][13][14]
Phenotypic Resistance Testing
This method directly measures the ability of the virus to replicate in the presence of a drug.
Workflow for Phenotypic Analysis:
Detailed Steps:
-
Virus Isolation: The patient's virus is isolated and cultured in the laboratory.
-
Drug Susceptibility Assay: The cultured virus is used to infect susceptible cells in the presence of serial dilutions of TDF.
-
Measurement of Viral Replication: After a period of incubation, the extent of viral replication is measured, typically by quantifying the activity of the reverse transcriptase enzyme or the production of viral proteins.
-
Calculation of IC50: The drug concentration that inhibits 50% of viral replication (IC50) is calculated for the patient's virus and a wild-type reference virus.
-
Fold Change Determination: The fold change in resistance is calculated by dividing the IC50 of the patient's virus by the IC50 of the wild-type virus. A higher fold change indicates a greater level of resistance.
Mechanism of Action and Resistance
Tenofovir, the active form of TDF, is a nucleotide reverse transcriptase inhibitor (NRTI). It mimics the natural nucleotide deoxyadenosine triphosphate (dATP) and, once incorporated into the growing viral DNA chain by the reverse transcriptase, terminates DNA synthesis.
The K65R mutation alters the active site of the reverse transcriptase, leading to two primary mechanisms of resistance:
-
Increased Discrimination: The mutated enzyme shows a decreased affinity for tenofovir, making it less likely to be incorporated into the viral DNA compared to the natural substrate, dATP.[7]
-
Enhanced Excision: The K65R mutation can facilitate the removal of the incorporated tenofovir from the end of the DNA chain, a process known as primer unblocking.
References
- 1. Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K65R, TAMs and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further development of resistance infrequent in patients taking tenofovir despite low-level viremia and K65R mutation | aidsmap [aidsmap.com]
- 4. The K65R mutation in HIV-1 reverse transcriptase: genetic barriers, resistance profile and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Resistance to tenofovir-based regimens during treatment failure of subtype C HIV-1 in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Should We Fear Resistance from Tenofovir/Emtricitabine PrEP? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cross-sectional study evaluating the frequency of HIV drug resistance mutations among individuals diagnosed with HIV-1 in this compound fumarate-based pre-exposure prophylaxis rollout programmes in Kenya, Zimbabwe, Eswatini and South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fact Sheet: HIV Drug Resistance [who.int]
- 12. Comparison of HIV drug resistance profiles across HIV-1 subtypes A and D for patients receiving a tenofovir-based and zidovudine-based first line regimens in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of HIV drug resistance profiles across HIV-1 subtypes A and D for patients receiving a tenofovir-based and zidovudine-based first line regimens in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in HIV-1 Subtypes/Sub-Subtypes, and Transmitted Drug Resistance Among ART-Naïve HIV-Infected Individuals — China, 2004–2022 [weekly.chinacdc.cn]
Navigating Species-Specific Metabolism: A Comparative Guide to Tenofovir Disoproxil Stability in Liver Microsomes
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate across different preclinical species is a cornerstone of successful drug development. This guide provides a comparative analysis of the metabolic stability of tenofovir disoproxil, a key antiretroviral prodrug, in liver microsomes from various species. The data presented herein is crucial for the early assessment of pharmacokinetic properties and for the rational selection of appropriate animal models for further studies.
This compound fumarate (TDF) is an ester prodrug of the nucleotide analogue reverse transcriptase inhibitor tenofovir. Its conversion to the active tenofovir is a critical step for its antiviral efficacy. This biotransformation is primarily mediated by esterase enzymes, which are abundant in the liver and other tissues. Interspecies differences in the expression and activity of these enzymes can significantly impact the metabolic stability of TDF, leading to variations in drug exposure and, potentially, efficacy and toxicity.
Comparative Metabolic Stability of this compound
While comprehensive comparative data for this compound in liver microsomes across multiple species is limited in publicly available literature, a key study provides valuable insights into its stability in intestinal S9 fractions of humans and rats. The S9 fraction contains both microsomal and cytosolic enzymes, including the carboxylesterases responsible for the initial hydrolysis of TDF. Given that the liver is also a primary site of drug metabolism rich in these enzymes, these findings offer a relevant surrogate for understanding the potential species differences in hepatic metabolism.
The metabolic half-life (t½) of this compound is significantly short in both human and rat intestinal S9 fractions, indicating rapid metabolism. Notably, the stability is comparable between the two species, with a slightly faster degradation observed in the rat intestinal S9 fraction. This is consistent with earlier reports of higher levels of carboxylesterases in the rat intestine compared to humans[1].
| Species | Test System | Half-life (t½) in minutes | Intrinsic Clearance (CLint) |
| Human | Intestinal S9 | 0.62 ± 1.29[1] | Data not available |
| Rat | Intestinal S9 | 0.58 ± 1.79[1] | Data not available |
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver S9 fractions, based on the available literature[1].
Objective: To determine the metabolic half-life of this compound in liver S9 fractions from different species.
Materials:
-
This compound
-
Liver S9 fractions (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (if assessing CYP-mediated metabolism, though less relevant for TDF)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing the liver S9 fraction (at a specific protein concentration, e.g., 0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow it to reach the optimal temperature.
-
Initiation of Reaction: The reaction is initiated by adding this compound at a final concentration (e.g., 10 µM).
-
Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 10, 15, 20, and 30 minutes).
-
Reaction Termination: The enzymatic reaction in each aliquot is immediately stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining this compound and any metabolites, is collected.
-
LC-MS/MS Analysis: The concentration of this compound in the supernatant is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. An internal standard is used to ensure accuracy and precision.
-
Data Analysis: The percentage of the remaining this compound at each time point is plotted against time. The metabolic half-life (t½) is then calculated from the slope of the natural logarithm of the remaining drug concentration versus time curve.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the experimental process and the metabolic conversion of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the metabolic stability of this compound.
Caption: Simplified metabolic pathway of this compound hydrolysis.
References
Safety Operating Guide
Essential Safety and Handling Guidance for Tenofovir Disoproxil
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Tenofovir Disoproxil in a laboratory setting. It includes detailed operational and disposal plans, offering procedural guidance to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risk.
Engineering Controls:
-
Work with this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[1][2]
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.[3] Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.
-
Body Protection: A lab coat or an impermeable gown should be worn to prevent skin contact.[2]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and is a strong eye irritant, with the potential to cause serious eye damage.[4] It may also cause damage to organs through prolonged or repeated exposure.[4]
Quantitative Toxicity and Exposure Data:
| Parameter | Value | Species | Route | Source |
| Occupational Exposure Limit (OEL) | 200 µg/m³ (8-hour TWA) | Human | Inhalation | Gilead Sciences (Internal Limit)[5] |
| Toxic Dose Low (TDLO) | 21,000 mg/kg (over 5 weeks) | Rat | Oral | Safety Data Sheet[4] |
| Lethal Dose 50 (LD50) | > 950 mg/kg | Rat | Oral | Safety Data Sheet[6] |
| OSHA Permissible Exposure Limit (PEL) | Not Established | - | - | OSHA[7][8] |
| NIOSH Recommended Exposure Limit (REL) | Not Established | - | - | NIOSH[8][9] |
Experimental Protocols
Below are detailed methodologies for common laboratory procedures involving this compound.
Protocol 1: Preparation of a this compound Fumarate (TDF) Stock Solution (1 mg/mL)
-
Materials:
-
This compound Fumarate (TDF) powder
-
HPLC-grade methanol
-
Analytical balance
-
100 mL volumetric flask
-
Sonicator
-
0.45 µm filter
-
-
Procedure:
-
Accurately weigh 100 mg of TDF powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol to the flask.
-
Sonicate the flask for 30 minutes with intermittent vigorous shaking to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the final volume to 100 mL with methanol.
-
Filter the stock solution through a 0.45 µm filter before use.[10]
-
Protocol 2: In Vitro Cell Viability Assay
-
Materials:
-
TDF stock solution (prepared as above)
-
Appropriate cell line (e.g., Caco-2, HEC-1-A, or PBMCs)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Plate the cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the TDF stock solution in cell culture medium to achieve the desired final concentrations for testing.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of TDF. Include wells with medium only (no cells) for background luminescence and wells with cells in medium without TDF as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer to determine the percentage of viable cells compared to the vehicle control.[11]
-
Spill, Disposal, and Decontamination Plan
Chemical Spill Workflow
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for responding to a this compound spill.
Disposal Plan:
-
All waste contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.
-
Contaminated materials should be placed in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.[1] Do not dispose of this compound down the drain or in the regular trash.
Decontamination:
-
After a spill cleanup, the affected area should be thoroughly cleaned with a detergent solution and then rinsed with water.
-
Reusable PPE, such as goggles and face shields, must be decontaminated after use.
-
All disposable materials used for decontamination should be disposed of as hazardous waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. kmpharma.in [kmpharma.in]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdc.gov [cdc.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
